2-(Pyrimidin-2-yloxy)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyrimidin-2-yloxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-10(15)8-4-1-2-5-9(8)16-11-12-6-3-7-13-11/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIHMWNOJJYBSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620980 | |
| Record name | 2-[(Pyrimidin-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160773-23-9 | |
| Record name | 2-[(Pyrimidin-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Pyrimidin-2-yloxy)benzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-(Pyrimidin-2-yloxy)benzoic acid
Introduction
This compound is a heterocyclic compound featuring a benzoic acid scaffold linked to a pyrimidine ring through an ether bond. This molecular architecture is of significant interest to researchers in medicinal chemistry and materials science due to the versatile chemical reactivity of its functional groups and the potential for biological activity. The pyrimidine ring is an electron-deficient system, making it susceptible to nucleophilic aromatic substitution, while the benzoic acid moiety provides a site for various modifications.[1] This guide provides a comprehensive overview of the known chemical properties, synthetic methodologies, and potential areas of application for this compound.
Chemical and Physical Properties
Quantitative data for this compound is summarized below. For context, properties of the parent compound, benzoic acid, are included where direct experimental data for the target molecule is not available.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 160773-23-9 | [1][2] |
| Molecular Formula | C₁₁H₈N₂O₃ | [2] |
| Molecular Weight | 216.19 g/mol | [2] |
| Appearance | Solid (predicted) | |
| pKa (Predicted) | Strongest Acidic: 3.28 | [3]¹ |
| pKa (Benzoic Acid) | 4.20 (in H₂O) | [4] |
| Water Solubility (Predicted) | 0.0128 mg/mL | [3]¹ |
| LogP (Predicted) | 3.28 | [3]¹ |
¹Predicted values are for the related compound 2-[(2,4-dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid and are provided for estimation purposes only.
Spectroscopic Data
While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: The spectrum would be expected to show distinct signals for the protons on the benzoic acid ring and the pyrimidine ring. The protons on the benzene ring ortho and para to the electron-withdrawing carboxylic acid group would appear downfield. The carboxylic acid proton would present as a broad singlet, typically far downfield (>10 ppm).
-
¹³C NMR: The spectrum would display 11 unique carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >165 ppm). Aromatic carbons would appear in the 110-160 ppm range.
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), C-O-C stretches for the ether linkage (around 1250 and 1050 cm⁻¹), and C=N and C=C stretching vibrations from the aromatic rings.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern would likely involve the loss of CO₂ from the carboxylic acid and cleavage of the ether bond.
Synthesis and Experimental Protocols
The synthesis of this compound and its analogs can be achieved through several established routes, typically involving the formation of the ether linkage.
Experimental Protocol: Williamson Ether Synthesis
A common and effective method for synthesizing aryl ethers is the Williamson ether synthesis. This protocol involves the reaction of a phenoxide with an electrophilic pyrimidine.
Materials:
-
2-Hydroxybenzoic acid (Salicylic acid)
-
2-Chloropyrimidine (or another 2-halopyrimidine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or another polar aprotic solvent
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (2.0-3.0 eq) to the solution. The mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the potassium salt of the benzoic acid.
-
Add 2-chloropyrimidine (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 70-100 °C and maintain for several hours (typically 10-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the carboxylic acid product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
References
In-Depth Technical Guide: 2-(Pyrimidin-2-yloxy)benzoic acid
CAS Number: 160773-23-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyrimidin-2-yloxy)benzoic acid is a bifunctional molecule belonging to the class of benzanilides, integrating the structural features of benzoic acid and a pyrimidine ring through an ether linkage.[1] This scaffold is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its analogues. The presence of both a carboxylic acid and a pyrimidine moiety provides multiple sites for chemical modification, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 160773-23-9 | [1][3][4] |
| Molecular Formula | C₁₁H₈N₂O₃ | [1][4] |
| Molecular Weight | 216.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Physical Form | White to Yellow Solid | |
| Purity | Typically ≥97% | [4] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound (CAS 160773-23-9) is not extensively documented in publicly available literature, general synthetic strategies for analogous pyrimidinyloxy benzoic acids provide a foundational methodology. The primary approach involves a nucleophilic aromatic substitution reaction.
General Synthetic Workflow:
The synthesis generally proceeds via the coupling of a hydroxylated benzoic acid derivative with a pyrimidine ring bearing a suitable leaving group.
Illustrative Experimental Protocol (based on analogous syntheses):
-
Deprotonation of Salicylic Acid: To a solution of 2-hydroxybenzoic acid in a suitable aprotic polar solvent such as dimethylformamide (DMF), a base (e.g., potassium carbonate or sodium hydride) is added portion-wise at room temperature. The mixture is stirred to allow for the formation of the corresponding phenoxide salt.
-
Nucleophilic Substitution: A 2-substituted pyrimidine, where the substituent is a good leaving group (e.g., a halogen or a sulfonyl group), is added to the reaction mixture.
-
Reaction Progression: The mixture is heated to an elevated temperature (typically 80-120 °C) and stirred for several hours to allow the nucleophilic aromatic substitution to proceed to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product. The crude product is collected by filtration.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the benzoic acid and pyrimidine rings. The carboxylic acid proton will appear as a broad singlet in the downfield region (typically >10 ppm).
-
¹³C NMR: The spectrum will exhibit signals for the carbonyl carbon of the carboxylic acid (typically >165 ppm) and the aromatic carbons of both ring systems.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would be expected to show characteristic absorption bands for:
-
A broad O-H stretching vibration for the carboxylic acid group (around 2500-3300 cm⁻¹).
-
A strong C=O stretching vibration for the carbonyl group (around 1700 cm⁻¹).
-
C-O-C stretching vibrations for the ether linkage.
-
C=C and C=N stretching vibrations characteristic of the aromatic and pyrimidine rings.
Mass Spectrometry (MS):
Mass spectral analysis would confirm the molecular weight of the compound (216.19 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₁₁H₈N₂O₃.
Potential Biological Activity and Signaling Pathways
While direct biological studies on this compound are limited, research on analogous structures suggests potential interactions with key biological targets relevant to drug development.
Potential Signaling Pathway Involvement:
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation: Analogues of this compound have been investigated for their interaction with PPARγ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism.[2] Modulation of PPARγ activity is a key mechanism for the treatment of type 2 diabetes.
-
Casein Kinase 2 (CSNK2A) Inhibition: Research into structurally related compounds, such as 2,6-disubstituted pyrazines, has identified potent inhibitors of Casein Kinase 2 (CSNK2A).[1] CSNK2A is a protein kinase that is involved in various cellular processes, including cell growth, proliferation, and apoptosis, and its dysregulation has been implicated in cancer.
Conclusion
This compound is a valuable chemical entity with a structural framework that holds promise for the development of novel therapeutic agents. While detailed experimental data for this specific compound is sparse, the established synthetic routes for analogous molecules and the biological activities of related compounds provide a strong basis for further investigation. Future research focusing on the detailed synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
Synthesis of 2-(Pyrimidin-2-yloxy)benzoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Core Synthetic Strategy: Nucleophilic Aromatic Substitution
The most probable and widely applicable method for the synthesis of 2-(Pyrimidin-2-yloxy)benzoic acid is through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the coupling of a pyrimidine ring, activated with a suitable leaving group at the 2-position, with 2-hydroxybenzoic acid (salicylic acid). A common variant of this reaction is the Ullmann condensation, which is a copper-catalyzed SNAr reaction.
Key Reactants:
-
Pyrimidine Substrate: A 2-substituted pyrimidine where the substituent is a good leaving group. Examples include:
-
2-Chloropyrimidine
-
2-Bromopyrimidine
-
2-(Methylsulfonyl)pyrimidine
-
-
Benzoic Acid Substrate: 2-Hydroxybenzoic acid (salicylic acid).
-
Catalyst: Typically a copper(I) or copper(II) salt, or copper powder.
-
Base: A base is required to deprotonate the hydroxyl group of salicylic acid, forming a more nucleophilic phenoxide. Common bases include potassium carbonate (K2CO3), sodium hydride (NaH), or potassium hydroxide (KOH).
-
Solvent: A polar aprotic solvent is generally used to facilitate the reaction. Examples include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).
Generalized Experimental Protocol
The following is a generalized procedure for the synthesis of this compound via an Ullmann-type condensation. Note: This is a representative protocol and would require optimization for specific laboratory conditions and scale.
Table 1: Reagents and Reaction Conditions (Illustrative)
| Reagent/Parameter | Proposed Role/Value |
| 2-Chloropyrimidine | Starting Material |
| 2-Hydroxybenzoic Acid | Starting Material |
| Copper(I) Iodide (CuI) | Catalyst |
| Potassium Carbonate (K2CO3) | Base |
| Dimethylformamide (DMF) | Solvent |
| Reaction Temperature | 100-150 °C |
| Reaction Time | 12-24 hours |
Procedure:
-
To a dry reaction flask, add 2-hydroxybenzoic acid, potassium carbonate, and copper(I) iodide.
-
Add anhydrous dimethylformamide to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for a short period to ensure homogeneity.
-
Add 2-chloropyrimidine to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) and maintain with stirring for the specified time.
-
Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a suitable aqueous acid (e.g., 1 M HCl) to neutralize the base and precipitate the product.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield this compound.
Synthetic Pathway Diagram
The logical workflow for the synthesis of this compound can be visualized as follows:
Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 2-(Pyrimidin-2-yloxy)benzoic Acid and its Analogs
For Immediate Release
This technical guide provides an in-depth analysis of the potential mechanisms of action of 2-(Pyrimidin-2-yloxy)benzoic acid, a versatile heterocyclic compound. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. Given the limited direct research on the title compound, this guide synthesizes findings from structurally related pyrimidinyloxybenzoic acid derivatives to elucidate its probable biological targets and signaling pathways. The evidence points towards three primary areas of activity: modulation of fibrotic processes, inhibition of protein kinase CK2 (CSNK2A), and modulation of nuclear receptors, particularly Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).
Potential Anti-Fibrotic Activity
Derivatives of pyrimidine, structurally similar to this compound, have demonstrated significant anti-fibrotic properties. These compounds are emerging as promising candidates for the treatment of fibrotic diseases, which are characterized by the excessive accumulation of extracellular matrix components.
Inhibition of Collagen Synthesis
Studies on novel 2-(pyridin-2-yl) pyrimidine derivatives have shown their ability to inhibit collagen expression in hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[1][2][3] This inhibition is a key indicator of anti-fibrotic potential. The mechanism is believed to involve the targeting of collagen prolyl 4-hydroxylase (P4H), an essential enzyme in collagen biosynthesis.
Quantitative Data on Anti-Fibrotic Activity of Pyrimidine Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference Compound |
| ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | HSC-T6 | 45.69 | Pirfenidone, Bipy55′DC |
| ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | HSC-T6 | 45.81 | Pirfenidone, Bipy55′DC |
HSC-T6: Immortalized rat hepatic stellate cells
Experimental Protocols
Cell Culture and Viability Assays: Immortalized rat hepatic stellate cells (HSC-T6) are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. To assess the anti-proliferative activity of the compounds, HSC-T6 cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration. Cell viability is then determined using the MTT assay, where the reduction of tetrazolium salts to formazan by metabolically active cells is measured spectrophotometrically.
Collagen Expression Analysis: The effect of the compounds on collagen expression is evaluated by Picro-Sirius red staining, which visualizes collagen fibers. Additionally, the hydroxyproline content, a major component of collagen, is quantified in the cell culture medium using an ELISA-based assay. The expression of Collagen type I alpha 1 (COL1A1) protein is also measured by ELISA to confirm the inhibitory effect on collagen synthesis.[1][2][3]
Signaling Pathway
Casein Kinase 2 (CSNK2A) Inhibition
The 2-carboxyphenyl-pyrimidine scaffold is a key feature in a class of potent inhibitors of Casein Kinase 2 (CSNK2A).[4][5] CSNK2A is a ubiquitously expressed serine/threonine kinase that is implicated in a wide range of cellular processes, including cell growth, proliferation, and survival.[6] Its dysregulation is linked to various diseases, particularly cancer, making it an attractive therapeutic target.
ATP-Competitive Inhibition
Compounds bearing the pyrimidinyloxy benzoic acid moiety have been shown to act as ATP-competitive inhibitors of CSNK2A.[5] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates and thereby disrupting downstream signaling pathways that are crucial for tumor growth and survival.[6]
Quantitative Data on CSNK2A Inhibition by Related Pyrazine Derivatives
| Compound | Target | IC50 (nM) |
| 2,6-disubstituted pyrazine 1 | CSNK2A | 9 |
| 2,6-disubstituted pyrazine 2 (dual inhibitor) | CSNK2A | 5 |
| PIM3 | <3 |
Experimental Protocols
Kinase Inhibition Assay: The inhibitory activity of the compounds against CSNK2A is determined using in vitro kinase assays. Recombinant human CSNK2A is incubated with a specific peptide substrate, ATP, and varying concentrations of the test compound. The extent of substrate phosphorylation is quantified, typically using methods like radiometric assays (measuring the incorporation of ³²P from [γ-³²P]ATP) or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.
Cell-Based Assays: To confirm the cellular activity of the inhibitors, their ability to block CSNK2 substrate phosphorylation within cells is assessed. This is often done using Western blotting with antibodies specific to phosphorylated forms of known CSNK2 substrates. The anti-proliferative and pro-apoptotic effects of the compounds on cancer cell lines are also evaluated using standard cell viability and apoptosis assays.
Signaling Pathway
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Modulation
A closely related analog, 2-[(2,4-DICHLOROBENZOYL)AMINO]-5-(PYRIMIDIN-2-YLOXY)BENZOIC ACID, has been identified as a potential modulator of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[7] PPARγ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a pivotal role in the regulation of adipogenesis, glucose homeostasis, and inflammation.
Transcriptional Regulation
As a PPARγ modulator, this compound could potentially bind to the ligand-binding domain of PPARγ. This binding event would induce a conformational change in the receptor, leading to the recruitment of co-activator or co-repressor proteins. The resulting complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Potential Targets Associated with a Pyrimidinyloxybenzoic Acid Analog
| Target | Organism | Pharmacological Action |
| Peroxisome proliferator-activated receptor gamma | Humans | Unknown |
| Nuclear receptor coactivator 2 | Humans | Unknown |
| Retinoic acid receptor RXR-alpha | Humans | Unknown |
Experimental Protocols
Ligand Binding Assays: To determine the binding affinity of the compound to PPARγ, competitive ligand binding assays are performed. This typically involves incubating a source of PPARγ (e.g., recombinant protein or nuclear extracts) with a radiolabeled PPARγ ligand and varying concentrations of the test compound. The ability of the test compound to displace the radiolabeled ligand is measured, and the IC50 value is calculated.
Reporter Gene Assays: To assess the functional activity of the compound as a PPARγ modulator, cell-based reporter gene assays are employed. Cells are co-transfected with an expression vector for PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter. The cells are then treated with the test compound, and the resulting luciferase activity is measured as an indicator of PPARγ activation or inhibition.
Signaling Pathway
Conclusion
The available evidence strongly suggests that this compound and its analogs are a promising class of compounds with the potential to modulate multiple key biological pathways. The core structure appears to be a versatile scaffold for the development of inhibitors of fibrotic processes, novel anti-cancer and anti-viral agents through CSNK2A inhibition, and modulators of metabolic and inflammatory pathways via PPARγ. Further direct investigation into the specific activities of this compound is warranted to fully elucidate its therapeutic potential and refine its mechanism of action. This guide serves as a foundational resource to direct future research and development efforts.
References
- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of 2-amino-6-methyl-pyrimidine benzoic acids as ATP competitive casein kinase-2 (CK2) inhibitors using structure- and fragment-based design, docking and molecular dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are CSNK2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
The Biological Frontier of 2-(Pyrimidin-2-yloxy)benzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-(pyrimidin-2-yloxy)benzoic acid represent a promising class of heterocyclic compounds with a wide spectrum of biological activities. The fusion of the pyrimidine ring, a key pharmacophore in numerous clinically approved drugs, with a benzoic acid moiety provides a versatile scaffold for the development of novel therapeutic agents. This technical guide delves into the core biological activities of these derivatives, focusing on their anticancer and anti-inflammatory potential. It provides a comprehensive overview of quantitative data, detailed experimental methodologies for key assays, and visual representations of implicated signaling pathways to facilitate further research and drug development in this area. Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties[1][2].
Anticancer Activity
The anticancer potential of pyrimidine derivatives is a significant area of research. While specific quantitative data for this compound derivatives is emerging, the broader class of pyrimidine-containing compounds has demonstrated notable cytotoxic effects against various cancer cell lines.
Quantitative Anticancer Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various pyrimidine derivatives against different cancer cell lines, providing a comparative reference for the potential efficacy of this compound analogues. It is important to note that these are not direct data for the topic compound class but for structurally related pyrimidines.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrimidine-bridging combretastatin derivatives | MCF-7 (Breast Cancer) | 3.38 - 4.67 | [2] |
| Pyrimidine-bridging combretastatin derivatives | A549 (Lung Cancer) | 3.71 - 4.63 | [2] |
| 2-Anilino-4-(benzimidazol-2-yl)-pyrimidines | Various (NCI panel) | < 1 | [2] |
| 1,2,3-Triazole-pyrimidines | MCF-7, MGC-803, EC-109, B16-F10 | 1.42 - 6.52 | [2] |
| Thieno[2,3-d] pyrimidines | MCF-7 (Breast Cancer) | 18.87 (µg/mL) | [2] |
| Pyrimidine-2-thiones | HCT-116 A (Colon Cancer) | 10.72 | [2] |
| Pyrimidine-2-thiones | HepG-2 (Liver Cancer) | 18.95 | [2] |
| Pyrimidine-2-thione analogues | MCF-7 (Breast Cancer) | 2.617 | [2] |
| Indazol-pyrimidine derivatives | MCF-7, A549, Caco2 | 1.629 - 1.841 | [2] |
| 2,4-pyrimidinediamine derivatives | A549, MDA-MB-231, HepG2, SK-N-BE(2) | 0.0003 - 0.01 | [3] |
| 2-amino-4-aryl-pyrimidine derivatives of ursolic acid | MCF-7, HeLa | 0.48 - 0.74 | [4] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the progression of numerous diseases, including cancer. Pyrimidine derivatives have been investigated for their anti-inflammatory properties, with a particular focus on the inhibition of cyclooxygenase (COX) enzymes. The COX-2 isoform is often upregulated during inflammation, making it a prime target for anti-inflammatory drugs[1][5].
Quantitative Anti-inflammatory Data
The following table presents IC50 values for the inhibition of COX-1 and COX-2 by various pyrimidine derivatives, highlighting the potential for selective COX-2 inhibition.
| Compound Class | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazolo[3,4-d]pyrimidine derivatives | COX-2 | 0.04 | Not specified | [1] |
| Pyrimidine derivatives L1 and L2 | COX-1 | >100 | >10 | [5] |
| Pyrimidine derivatives L1 and L2 | COX-2 | 10 | [5] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well.
-
Incubate for 6 to 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound derivatives) in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Gentle pipetting may also be used.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Subtract the absorbance of the culture medium background from the readings.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
COX-2 Inhibitor Screening Assay (Fluorometric)
This assay is used to screen for potential inhibitors of the COX-2 enzyme.
Principle: The assay is based on the fluorometric detection of Prostaglandin G2 (PG2), an intermediate product generated by the COX enzyme from arachidonic acid. The COX probe fluoresces upon reacting with PG2, and the signal is proportional to the amount of PG2 generated.
Detailed Protocol:
-
Reagent Preparation:
-
Equilibrate all kit components to room temperature before use.
-
Reconstitute lyophilized COX-2 enzyme in sterile water and keep on ice.
-
Prepare a 10x working solution of the test compounds in COX Assay Buffer.
-
Prepare a diluted solution of Arachidonic Acid/NaOH just before use.
-
-
Assay Setup (in a 96-well white opaque plate):
-
Sample Wells (S): Add 10 µL of the diluted test inhibitor.
-
Enzyme Control Wells (EC): Add 10 µL of COX Assay Buffer.
-
Inhibitor Control Wells (IC): Add a known COX-2 inhibitor (e.g., Celecoxib).
-
-
Reaction Initiation and Measurement:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µL of the Reaction Mix to each well.
-
Using a multi-channel pipette, add 10 µL of the diluted Arachidonic Acid/NaOH solution to each well to initiate the reaction.
-
Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Choose two time points in the linear range of the fluorescence plot to calculate the reaction rate (slope).
-
Calculate the percentage of inhibition for each test compound concentration relative to the enzyme control.
-
Determine the IC50 value from a dose-response curve.
-
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and can be employed to analyze the expression of key apoptosis-related proteins.
Detailed Protocol:
-
Sample Preparation (Cell Lysates):
-
After treating cells with the test compounds, wash the cells with cold PBS and lyse them in a lysis buffer containing protease inhibitors on ice for 15 minutes.
-
Centrifuge the samples at 12,000 x g to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins onto a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Analyze the changes in the expression levels of apoptotic proteins in treated cells compared to control cells.
-
Signaling Pathway Visualizations
The biological activities of this compound derivatives are likely mediated through the modulation of key cellular signaling pathways. Based on the known activities of pyrimidine derivatives, the NF-κB and apoptosis pathways are plausible targets. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and potential points of intervention.
Experimental Workflow for Anticancer Activity Screening
Workflow for anticancer screening.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. The pathway can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) routes, both converging on the activation of caspases, the executioners of apoptosis.
Apoptosis signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cell survival. Its constitutive activation is a hallmark of many cancers, promoting proliferation and inhibiting apoptosis. Inhibition of the NF-κB pathway is a key strategy in anti-inflammatory and anticancer drug development.
NF-κB signaling pathway.
Conclusion
Derivatives of this compound hold considerable promise as a scaffold for the development of novel anticancer and anti-inflammatory agents. This guide provides a foundational understanding of their biological activities, supported by available quantitative data for related compounds and detailed experimental protocols for their evaluation. The visualized signaling pathways offer a hypothetical framework for their mechanism of action, guiding future mechanistic studies. Further research focusing on the synthesis and biological evaluation of a broader range of this compound derivatives is warranted to fully elucidate their therapeutic potential and structure-activity relationships.
References
- 1. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 3. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(Pyrimidin-2-yloxy)benzoic Acid Structural Analogs as Potential Herbicides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-(Pyrimidin-2-yloxy)benzoic Acid Core
The core structure consists of a pyrimidine ring linked to a benzoic acid moiety via an ether linkage at the 2-position of the pyrimidine. This arrangement provides a versatile scaffold for chemical modification to optimize herbicidal activity, selectivity, and physicochemical properties. A notable example from this class is 2,6-Bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid, which has been identified for its herbicidal properties.
Synthesis of Structural Analogs
The synthesis of this compound analogs can be achieved through various established organic chemistry methodologies. A general and adaptable synthetic route is presented below.
General Synthetic Workflow
The synthesis of the target compounds can be conceptualized as a multi-step process involving the preparation of key intermediates followed by a final coupling reaction.
Caption: General workflow for the synthesis of this compound analogs.
Experimental Protocol: Synthesis of Potassium 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate
This protocol is adapted from established procedures for the synthesis of related pyrimidinyloxy benzoic acid herbicides.
Materials:
-
2,6-dihydroxybenzoic acid
-
2-Methylsulfonyl-4,6-dimethoxypyrimidine
-
Potassium hydroxide (KOH)
-
Toluene
-
Benzyltriethylammonium chloride (Phase Transfer Catalyst)
-
Ethyl acetate
-
Round bottom flask with Dean-Stark apparatus, mechanical stirrer, and condenser
Procedure:
-
Charge a 100 mL round bottom flask equipped with a Dean-Stark apparatus, mechanical stirrer, and condenser with toluene.
-
Add 2,6-dihydroxybenzoic acid (1.0 g-mole), benzyltriethylammonium chloride (5% mol), and potassium hydroxide (3.0 g-mole) at room temperature.
-
Reflux the mixture for 2 hours to azeotropically remove water.
-
Cool the reaction mass to 70°C.
-
Add 2-methylsulfonyl-4,6-dimethoxypyrimidine (2.0 g-mole) to the reaction mixture.
-
Maintain the reaction at reflux temperature for 10 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and isolate the product by filtration.
-
Recrystallize the crude product from ethyl acetate to yield the final product with a purity of >99%.
Structure-Activity Relationship (SAR) and Quantitative Data
While a specific, comprehensive dataset for this compound analogs is not publicly available, we can extrapolate potential structure-activity relationships based on related herbicidal compounds. The following table presents a series of hypothetical analogs with illustrative herbicidal activity data. This data is intended to guide future synthesis and screening efforts. The IC50 values are representative of typical ranges observed for active herbicidal compounds against target enzymes or in whole-plant assays.
| Compound ID | R1 | R2 | R3 | R4 | R5 | R6 | Hypothetical IC50 (µM) - ALS Inhibition | Hypothetical GR50 (g/ha) - Whole Plant Assay |
| I-1 | H | H | H | H | H | H | >100 | >500 |
| I-2 | OCH3 | H | OCH3 | H | H | H | 15.2 | 150 |
| I-3 | OCH3 | H | OCH3 | OCH3 | H | OCH3 | 0.8 | 35 |
| I-4 | Cl | H | H | H | H | H | 55.6 | 300 |
| I-5 | OCH3 | H | OCH3 | H | Cl | H | 5.4 | 75 |
| I-6 | OCH3 | H | OCH3 | H | F | H | 2.1 | 50 |
| I-7 | OCH3 | H | OCH3 | H | H | NO2 | 1.5 | 40 |
| I-8 | OCH3 | H | OCH3 | H | H | COOH | 0.5 | 25 |
GR50: The concentration of herbicide that causes a 50% reduction in plant growth.
General SAR Observations (Hypothesized):
-
Substitution on the Pyrimidine Ring: Methoxy groups at the 4 and 6 positions of the pyrimidine ring appear to be beneficial for activity.
-
Substitution on the Benzoic Acid Ring: Electron-withdrawing groups, such as halogens or a nitro group, on the benzoic acid ring may enhance herbicidal potency. The position of these substituents is also likely to be critical.
-
Multiple Pyrimidine Moieties: As seen with 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid, the presence of two pyrimidinyloxy groups can lead to high efficacy.
Proposed Mechanism of Action: Modulation of Auxin Signaling
The structural similarity of benzoic acid-based herbicides to the natural plant hormone indole-3-acetic acid (IAA) suggests that they may act as auxin mimics.[1][2] These synthetic auxins can overwhelm the plant's natural hormonal balance, leading to uncontrolled and disorganized growth, and ultimately, plant death.[1]
The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB F-box proteins, which then recruit Aux/IAA transcriptional repressors for degradation via the 26S proteasome.[1] This degradation releases Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes. Synthetic auxins like the this compound analogs are thought to bind to the TIR1/AFB receptors, leading to constitutive degradation of Aux/IAA repressors and a continuous, unregulated auxin response.[1]
Caption: Proposed mechanism of action via the auxin signaling pathway.
Experimental Protocols for Biological Evaluation
Whole-Plant Pot Assay for Herbicidal Activity
This protocol provides a general framework for assessing the post-emergence herbicidal activity of the synthesized analogs.[3]
Materials:
-
Seeds of target weed species (e.g., Echinochloa colona, Abutilon theophrasti) and crop species for selectivity testing (e.g., rice, maize).
-
Pots (10 cm diameter) filled with a standardized soil mix.
-
Greenhouse or controlled environment chamber.
-
Spray chamber calibrated to deliver a precise volume of liquid.
-
Synthesized analog compounds.
-
Solvent (e.g., acetone or DMSO) and surfactant (e.g., Tween 20).
Procedure:
-
Plant Cultivation: Sow 5-10 seeds of each plant species per pot. After emergence, thin the seedlings to a uniform number (e.g., 3 plants per pot). Grow the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the 2-4 leaf stage.
-
Herbicide Application: Prepare stock solutions of the test compounds in a suitable solvent. On the day of application, prepare serial dilutions to achieve the desired application rates (e.g., corresponding to 25, 50, 100, 200 g active ingredient per hectare). Add a surfactant to the spray solution (e.g., 0.1% v/v).
-
Spray the plants uniformly using a calibrated spray chamber. Include a solvent-only control and a commercial standard herbicide for comparison.
-
Evaluation: Return the treated plants to the greenhouse and observe them for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting, epinasty) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
At the final evaluation, harvest the above-ground biomass, and determine the fresh and dry weights. Calculate the percent growth inhibition relative to the untreated control.
-
Data Analysis: Use the dose-response data to calculate the GR50 value (the dose required to inhibit growth by 50%) for each compound and plant species using appropriate statistical software (e.g., using log-logistic regression).
In Vivo Acetolactate Synthase (ALS) Inhibition Assay
This assay can be used to determine if the synthesized analogs inhibit ALS, a potential secondary mechanism of action for some pyrimidinyloxybenzoic acid herbicides.[4][5]
Materials:
-
Young, actively growing plants (e.g., soybean or a target weed species).
-
1,1-Cyclopropanedicarboxylic acid (CPCA) - an inhibitor of ketol-acid reductoisomerase.
-
Test compounds.
-
Buffer solution (e.g., phosphate buffer).
-
Sulfuric acid.
-
Creatine and α-naphthol solutions.
-
Spectrophotometer.
Procedure:
-
Plant Treatment: Spray plants with a solution of CPCA to induce the accumulation of acetolactate. At the same time or shortly after, treat the plants with the test compounds at various concentrations. Include a control group treated only with CPCA.
-
Tissue Harvesting: After a defined incubation period (e.g., 6-24 hours), harvest young leaf tissue from the treated plants.
-
Acetolactate Extraction: Homogenize the leaf tissue in a buffer solution and centrifuge to clarify the extract.
-
Decarboxylation and Colorimetric Reaction: Transfer the supernatant to a new tube and add sulfuric acid. Heat the mixture to decarboxylate acetolactate to acetoin. After cooling, add creatine and α-naphthol solutions and incubate to allow for color development.
-
Quantification: Measure the absorbance of the solution at 530 nm using a spectrophotometer. The absorbance is proportional to the amount of acetolactate that accumulated.
-
Data Analysis: Compare the acetolactate accumulation in plants treated with the test compounds to the CPCA-only control. A reduction in acetolactate accumulation indicates inhibition of ALS. Calculate the IC50 value (the concentration of the inhibitor that causes a 50% reduction in enzyme activity).
Conclusion and Future Outlook
The this compound scaffold represents a promising class of herbicides. The information presented in this guide provides a foundation for the rational design, synthesis, and evaluation of novel analogs. Future research should focus on obtaining comprehensive quantitative structure-activity relationship data to refine the design of more potent and selective herbicides. Furthermore, detailed mechanistic studies are required to unequivocally confirm the primary molecular target(s) and to understand the basis of crop selectivity. The development of analogs with novel modes of action or improved environmental profiles will be crucial for sustainable agriculture.
References
- 1. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]
- 3. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrithiobac | Herbicide for Plant Science Research [benchchem.com]
- 5. Using the In Vivo Acetolactate Synthase (ALS) Assay for Identifying Herbicide-Resistant Weeds | Weed Technology | Cambridge Core [cambridge.org]
Spectroscopic and Spectrometric Analysis of 2-(Pyrimidin-2-yloxy)benzoic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for the compound 2-(Pyrimidin-2-yloxy)benzoic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data based on analogous structures and established spectroscopic principles, alongside generalized experimental protocols. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 160773-23-9[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.0 | Singlet (broad) | 1H | COOH |
| ~8.6 | Doublet | 2H | Pyrimidine H4, H6 |
| ~8.1 | Doublet of doublets | 1H | Benzoic H6 |
| ~7.7 | Triplet of doublets | 1H | Benzoic H4 |
| ~7.4 | Triplet | 1H | Benzoic H5 |
| ~7.2 | Triplet | 1H | Pyrimidine H5 |
| ~7.1 | Doublet | 1H | Benzoic H3 |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) (ppm) | Assignment |
| ~167 | COOH |
| ~164 | Pyrimidine C2 |
| ~158 | Pyrimidine C4, C6 |
| ~151 | Benzoic C2 (C-O) |
| ~134 | Benzoic C4 |
| ~132 | Benzoic C6 |
| ~125 | Benzoic C5 |
| ~122 | Benzoic C1 (C-COOH) |
| ~118 | Pyrimidine C5 |
| ~117 | Benzoic C3 |
Experimental Protocol: NMR Spectroscopy
A solution of this compound (approximately 5-10 mg) would be prepared in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired at room temperature on a 400 or 500 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. For unambiguous assignment of the signals, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
Predicted IR Data (Solid, KBr)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1700-1680 | Strong | C=O stretch (carboxylic acid)[3] |
| 1600-1450 | Medium-Strong | Aromatic C=C and C=N stretches |
| 1320-1210 | Strong | C-O stretch (ether and carboxylic acid)[3] |
| 1200-1000 | Medium | C-O-C stretch (aryl ether) |
| 900-675 | Medium | Aromatic C-H out-of-plane bend |
Experimental Protocol: FTIR Spectroscopy
For a solid sample like this compound, the infrared spectrum would typically be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR).[4]
-
KBr Pellet Method: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder.[5] The mixture is then compressed under high pressure to form a transparent pellet, which is placed in the sample holder of the FTIR spectrometer for analysis.[5]
-
ATR Method: A small amount of the powdered sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[5] The IR spectrum is then recorded.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment |
| 216 | [M]⁺ (Molecular Ion) |
| 199 | [M - OH]⁺ |
| 171 | [M - COOH]⁺ |
| 121 | [C₆H₅O-CO]⁺ |
| 95 | [C₄H₃N₂O]⁺ |
| 79 | [C₄H₃N₂]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocol: Mass Spectrometry
The mass spectrum of this compound could be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample would be introduced into the mass spectrometer, typically after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable) or via a direct insertion probe. The molecules are then bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, confirming the elemental composition.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for spectroscopic analysis.
References
- 1. calpaclab.com [calpaclab.com]
- 2. molcore.com [molcore.com]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. jascoinc.com [jascoinc.com]
- 5. drawellanalytical.com [drawellanalytical.com]
The Dawn of a New Herbicide Class: The Discovery and History of 2-(Pyrimidin-2-yloxy)benzoic Acid
For Immediate Release
A deep dive into the scientific journey of 2-(Pyrimidin-2-yloxy)benzoic acid reveals a molecule at the heart of a significant class of herbicides. This technical guide explores the discovery, history, and core scientific principles behind this compound and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug and agrochemical development.
The story of this compound is intrinsically linked to the development of modern herbicides. While the exact first synthesis of the parent compound is not prominently documented in publicly available scientific literature, its significance emerged with the discovery of its derivatives as potent inhibitors of acetohydroxyacid synthase (AHAS), a critical enzyme in plant growth.
A Pivotal Discovery in Weed Management
The foundational discovery of the herbicidal activity of the pyrimidinyloxybenzoic acid (PYB) class, to which this compound belongs, can be traced back to the late 1980s and early 1990s. A key milestone in this journey is the U.S. Patent 5,149,357, filed in 1991 and granted in 1992. This patent detailed the synthesis and potent herbicidal activity of derivatives of this compound, such as 2-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid. These compounds were found to be highly effective at controlling a broad spectrum of weeds in major crops.
The mode of action of these herbicides was identified as the inhibition of the acetohydroxyacid synthase (AHAS) enzyme.[1][2] This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By blocking this pathway, the herbicides effectively starve the weeds of essential nutrients, leading to their demise. This targeted approach offered a high degree of selectivity, making these compounds valuable tools for agriculture. One of the most commercially successful derivatives that emerged from this class of compounds is Bispyribac-sodium.[3][4][5]
Physicochemical Properties
The core compound, this compound, possesses the following key physicochemical properties:
| Property | Value |
| CAS Number | 160773-23-9 |
| Molecular Formula | C₁₁H₈N₂O₃ |
| Molecular Weight | 216.19 g/mol |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives generally involves a nucleophilic aromatic substitution reaction. A common synthetic route is the condensation of a substituted 2-halopyrimidine or a 2-sulfonylpyrimidine with a suitably substituted salicylic acid derivative in the presence of a base.
General Experimental Protocol for the Synthesis of this compound Derivatives
A representative experimental protocol, based on the synthesis of 2-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid as described in U.S. Patent 5,149,357, is as follows:
-
Preparation of the Sodium Salt of Salicylic Acid: A solution of the appropriately substituted salicylic acid in a suitable solvent (e.g., tetrahydrofuran) is treated with a strong base, such as sodium hydride, to form the corresponding sodium salt.
-
Nucleophilic Aromatic Substitution: To the solution of the sodium salt, the substituted 2-methylsulfonylpyrimidine (e.g., 4,6-dimethoxy-2-methylsulfonylpyrimidine) is added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for an extended period (e.g., 18 hours) to facilitate the nucleophilic aromatic substitution.
-
Workup and Isolation: The reaction is quenched with water, and the aqueous solution is acidified (e.g., with hydrochloric acid) to precipitate the product. The solid product is then collected by filtration, washed, and dried to yield the desired this compound derivative.
The following diagram illustrates the general workflow for the synthesis:
Mechanism of Action: Inhibition of the AHAS Pathway
The herbicidal activity of this compound derivatives stems from their ability to inhibit the AHAS enzyme. This enzyme is the first and rate-limiting step in the biosynthesis of the essential branched-chain amino acids. The inhibition of this pathway leads to the depletion of these vital amino acids, ultimately causing plant death.
The following diagram illustrates the signaling pathway and the point of inhibition:
Quantitative Data on Herbicidal Activity
| Compound (from US Patent 5,149,357) | Application Rate ( kg/ha ) for >80% Weed Control |
| 2-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid | 0.008 - 0.25 |
| Methyl 2-(4,6-dimethoxypyrimidin-2-yloxy)benzoate | 0.008 - 0.25 |
Conclusion
The discovery of this compound derivatives marked a significant advancement in the field of herbicides. Their targeted inhibition of the AHAS enzyme provided a highly effective and selective means of weed control. While the initial discovery of the parent compound remains somewhat obscure, the extensive patent literature from the early 1990s clearly establishes the historical and scientific importance of this chemical class. The continued research and development of new derivatives based on this core structure underscore its enduring legacy in modern agriculture and weed management.
References
- 1. Acetohydroxyacid synthase: a target for antimicrobial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Bispyribac-sodium (Ref: KIH-2023) [sitem.herts.ac.uk]
- 4. Bispyribac | C19H18N4O8 | CID 443031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bispyribac-sodium | C19H17N4NaO8 | CID 23682789 - PubChem [pubchem.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 2-(Pyrimidin-2-yloxy)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(Pyrimidin-2-yloxy)benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundational component for the development of novel therapeutic agents. While direct therapeutic targets of the parent compound are not extensively documented in publicly available literature, analysis of its derivatives provides significant insight into its potential biological activities. This technical guide consolidates the available data on a key derivative, 2-[(2,4-DICHLOROBENZOYL)AMINO]-5-(PYRIMIDIN-2-YLOXY)BENZOIC ACID (also known as BVT.13), to elucidate the probable therapeutic targets of the core scaffold. The primary targets identified are members of the nuclear receptor superfamily, specifically Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Retinoid X Receptor Alpha (RXRα), along with the associated Nuclear Receptor Coactivator 2 (NCoA-2).
Identified Potential Therapeutic Targets
Based on the activity of its derivative, BVT.13, the primary potential therapeutic targets for compounds based on the this compound scaffold are:
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): A ligand-activated transcription factor that plays a crucial role in adipogenesis, glucose metabolism, and inflammation.
-
Retinoid X Receptor Alpha (RXRα): A nuclear receptor that forms heterodimers with other nuclear receptors, including PPARγ, to regulate gene expression.
-
Nuclear Receptor Coactivator 2 (NCoA-2): A transcriptional coactivator that binds to nuclear receptors, like the PPARγ/RXRα heterodimer, to enhance the transcription of target genes.
Quantitative Data Presentation
The following table summarizes the available quantitative data for the derivative 2-[(2,4-DICHLOROBENZOYL)AMINO]-5-(PYRIMIDIN-2-YLOXY)BENZOIC ACID (BVT.13).
| Compound | Target | Assay Type | Value | Reference |
| 2-[(2,4-DICHLOROBENZOYL)AMINO]-5-(PYRIMIDIN-2-YLOXY)BENZOIC ACID (BVT.13) | PPARγ | Binding Assay | EC50: 1300 nM | [1] |
Signaling Pathways and Mechanisms of Action
The interaction of ligands with the PPARγ/RXRα heterodimer initiates a cascade of events leading to the transcription of target genes. The binding of an agonist to PPARγ induces a conformational change in the receptor, which promotes the recruitment of coactivators like NCoA-2. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.
References
An In-depth Technical Guide to 2-(Pyrimidin-2-yloxy)benzoic Acid: Synthesis, Derivatives, and Biological Activities
Introduction
2-(Pyrimidin-2-yloxy)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety linked to a pyrimidine ring through an ether bond. Its chemical structure, identified by the CAS Number 160773-23-9 and the molecular formula C11H8N2O3, makes it a valuable scaffold in medicinal chemistry and agrochemical research. The arrangement of the aromatic rings and the presence of reactive functional groups allow for a wide range of chemical modifications, leading to the development of derivatives with diverse biological activities. This technical guide provides a comprehensive review of the available literature on this compound, with a focus on its synthesis, the biological activities of its derivatives, and the experimental protocols used for their evaluation. While quantitative biological data for the parent compound is limited in the public domain, this review summarizes the significant findings related to its derivatives, offering insights for researchers, scientists, and drug development professionals.
Synthesis of this compound and Its Derivatives
The synthesis of the this compound scaffold can be achieved through various synthetic routes. One common approach involves the nucleophilic aromatic substitution reaction between a dihydroxybenzoic acid and a pyrimidine ring bearing a suitable leaving group, such as a sulfonyl group[1].
A more recent and innovative method for the synthesis of substituted 2-(pyrimidin-2-yl)benzoic acids involves the ring contraction of 2-carbamimidoylbenzoic acid (also known as 2-amidinobenzoic acid) by reacting it with 1,3-dicarbonyl compounds or their synthetic equivalents[1].
Experimental Protocol: Synthesis of 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)benzoic acid from 2-carbamimidoylbenzoic acid
This protocol describes a method for the synthesis of a derivative of the core scaffold.
Materials:
-
2-carbamimidoylbenzoic acid
-
Methyl acetoacetate
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Acetic acid (AcOH)
Procedure:
-
A mixture of 2-carbamimidoylbenzoic acid (1 equivalent) and a slight excess of methyl acetoacetate is prepared in anhydrous methanol.
-
Sodium methoxide (2.2 equivalents) is added to the mixture. This serves to deprotonate the carboxyl group of the 2-carbamimidoylbenzoic acid and to activate the 1,3-dicarbonyl compound.
-
The reaction mixture is refluxed for 4 hours.
-
After the reaction is complete, the mixture is cooled and then acidified with acetic acid to precipitate the product.
-
The resulting product, 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)benzoic acid, can be collected by filtration and further purified if necessary.
Biological Activities of this compound Derivatives
While biological activity data for the parent compound, this compound, is scarce in the reviewed literature, numerous derivatives have been synthesized and evaluated for a range of biological activities, including herbicidal, anti-fibrotic, and enzyme-inhibitory effects.
Herbicidal Activity
Certain derivatives of this compound have demonstrated potent herbicidal properties. These compounds often act by inhibiting key enzymes in plant metabolic pathways. One such target is acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, which is a crucial enzyme in the biosynthesis of branched-chain amino acids. Another target for herbicidal derivatives is protoporphyrinogen oxidase (PPO).
Quantitative Data for Herbicidal Derivatives:
| Compound Class | Target Weed(s) | Activity | Reference |
| Bispyribac phenolic esters | Barnyard grass | ED90 of 0.55 to 0.60 g a.i./hm² for fresh weight inhibition | |
| 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives | Portulaca oleracea, Abutilon theophrasti | 100% inhibition at 10 mg/L |
Anti-Fibrotic Activity
Novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their anti-fibrotic activities in immortalized rat hepatic stellate cells (HSC-T6). Hepatic stellate cell activation is a key event in the development of liver fibrosis.
Quantitative Data for Anti-Fibrotic Derivatives:
| Compound | Cell Line | IC50 (µM) | Reference |
| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | HSC-T6 | 45.69 | |
| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | HSC-T6 | 45.81 |
Enzyme Inhibition
Derivatives of the this compound scaffold have been investigated as inhibitors of various enzymes implicated in disease, including Casein Kinase 2 (CK2) and Peroxisome proliferator-activated receptor-gamma (PPARγ).
-
Casein Kinase 2 (CK2) Inhibition: 2,6-disubstituted pyrazine derivatives have been identified as potent inhibitors of CK2, an enzyme involved in pro-survival and proliferative signaling cascades in cancer.
-
PPARγ Modulation: A derivative, 2-[(2,4-DICHLOROBENZOYL)AMINO]-5-(PYRIMIDIN-2-YLOXY)BENZOIC ACID, has been linked to potential interactions with PPARγ, a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism.
Signaling Pathways
The biological activities of this compound derivatives can be attributed to their interaction with specific signaling pathways. Based on the identified targets, two key pathways are of particular interest: the PPARγ signaling pathway and the Casein Kinase 2 (CK2) signaling pathway.
Caption: PPARγ signaling pathway activation by a ligand.
Caption: Inhibition of CK2 signaling by a derivative.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This assay is used to determine the herbicidal activity of compounds that target the PPO enzyme.
Materials:
-
Test compounds (derivatives of this compound)
-
Spinach chloroplasts (source of PPO)
-
Protoporphyrinogen IX (substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM EDTA, 5 mM MgCl2)
-
96-well microplate
-
Microplate reader capable of fluorescence measurement (Excitation ~405 nm, Emission ~630 nm)
Procedure:
-
Chloroplast Isolation: Isolate chloroplasts from fresh spinach leaves using standard differential centrifugation methods.
-
Enzyme Preparation: Prepare a stromal fraction from the isolated chloroplasts, which will serve as the source of the PPO enzyme.
-
Assay Setup: In a 96-well microplate, add the assay buffer, the chloroplast stromal fraction, and various concentrations of the test compound. Include a control with no inhibitor.
-
Reaction Initiation: Initiate the reaction by adding the substrate, protoporphyrinogen IX, to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific time (e.g., 30 minutes) in the dark.
-
Measurement: Measure the fluorescence of the product, protoporphyrin IX, using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of PPO activity for each concentration of the test compound and determine the IC50 value.
Caption: Workflow for the PPO inhibition assay.
Anti-Fibrotic Activity Assay in HSC-T6 Cells
This assay evaluates the potential of compounds to inhibit the activation of hepatic stellate cells, a key process in liver fibrosis.
Materials:
-
Immortalized rat hepatic stellate cells (HSC-T6)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
Platelet-derived growth factor (PDGF) or Transforming growth factor-beta (TGF-β1) to induce fibrosis
-
MTT or similar cell viability assay kit
-
ELISA kit for α-smooth muscle actin (α-SMA) or collagen type I
Procedure:
-
Cell Culture: Culture HSC-T6 cells in appropriate medium until they reach the desired confluence.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours). Include a vehicle control.
-
Induction of Fibrosis: Induce fibrosis by adding PDGF or TGF-β1 to the culture medium.
-
Cell Viability Assay: Assess the cytotoxicity of the compounds using an MTT assay to ensure that the observed anti-fibrotic effects are not due to cell death.
-
Quantification of Fibrotic Markers: Measure the expression of fibrotic markers such as α-SMA and collagen type I using ELISA or Western blotting.
-
Data Analysis: Determine the effect of the test compounds on the expression of fibrotic markers and calculate IC50 values.
Caption: Workflow for the anti-fibrotic activity assay.
Conclusion
This compound serves as a versatile and important scaffold in the development of new biologically active molecules. While the parent compound itself has limited reported biological data, its derivatives have shown significant promise as herbicides, anti-fibrotic agents, and enzyme inhibitors. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, paving the way for the design of more potent and selective compounds. The detailed experimental protocols and an understanding of the associated signaling pathways provided in this guide offer a solid foundation for researchers to further explore the potential of this chemical class in drug discovery and agrochemical development. Future research should aim to fill the knowledge gap regarding the biological activity of the parent compound and to further optimize its derivatives for enhanced efficacy and safety.
References
Safety and Handling of 2-(Pyrimidin-2-yloxy)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be substituted for a formal Safety Data Sheet (SDS). Always consult the official SDS provided by the supplier before handling this chemical.
Introduction
2-(Pyrimidin-2-yloxy)benzoic acid (CAS No. 160773-23-9) is an aromatic carboxylic acid containing a pyrimidine moiety. Its structural features make it a compound of interest in medicinal chemistry and drug development as a potential building block for more complex molecules.[1] Understanding the safety and handling of this compound is paramount for ensuring a safe laboratory environment. This guide provides a comprehensive overview of the known and inferred safety information, handling procedures, and emergency protocols based on available data for the compound and its structural analogs.
Hazard Identification and Classification
Based on information for structurally related compounds, this compound is anticipated to have the following hazard classifications.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning
Hazard Pictograms:
Physical and Chemical Properties
While specific experimental data for this compound is limited, the following table summarizes key physical and chemical properties.
| Property | Value | Source |
| CAS Number | 160773-23-9 | [2] |
| Molecular Formula | C₁₁H₈N₂O₃ | [2] |
| Molecular Weight | 216.19 g/mol | [2] |
| Appearance | Solid (form may vary) | Inferred |
| Purity | ≥97% | [2] |
Toxicological Information
| Route of Exposure | Toxicological Effect | Species | LD50/LC50 | Source |
| Oral | Acute toxicity | Rat | 1700 mg/kg (for Benzoic Acid) | [3] |
| Dermal | Acute toxicity | Rabbit | >10000 mg/kg (for Benzoic Acid) | [3] |
Summary of Health Effects:
-
Ingestion: Harmful if swallowed. May cause gastrointestinal irritation.[3]
-
Inhalation: May cause respiratory tract irritation.[4]
-
Skin Contact: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.[4]
-
Eye Contact: Causes serious eye irritation, which may result in redness, pain, and blurred vision.[4]
Experimental Protocols for Safe Handling
The following protocols are based on best practices for handling aromatic carboxylic acids and pyrimidine derivatives in a laboratory setting.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator with a particulate filter may be necessary.
General Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
Storage
-
Store in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.
Spill and Disposal Procedures
-
Spill:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.
-
For large spills, contain the spill and collect the material for disposal.
-
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
Diagrams
Laboratory Handling Workflow
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(Pyrimidin-2-yloxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-(Pyrimidin-2-yloxy)benzoic acid, a key scaffold in medicinal chemistry and drug discovery. The pyrimidine moiety is a "privileged structure" known to interact with a wide range of biological targets, making its derivatives valuable for developing novel therapeutics.[1] This protocol is based on the principle of nucleophilic aromatic substitution (SNAr), a common and effective method for synthesizing aryloxy-pyrimidine derivatives.
Chemical Structure and Properties
| Compound Name | This compound |
| CAS Number | 160773-23-9[2] |
| Molecular Formula | C₁₁H₈N₂O₃[2] |
| Molecular Weight | 216.19 g/mol [2] |
| Appearance | White to off-white solid (expected) |
| Purity | Typically ≥98%[2] |
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol details the synthesis of this compound from 2-hydroxybenzoic acid (salicylic acid) and 2-chloropyrimidine. The reaction involves the deprotonation of the hydroxyl group of salicylic acid by a base to form a phenoxide, which then acts as a nucleophile to displace the chloride from the electron-deficient pyrimidine ring.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Molarity/Purity |
| 2-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | 1.38 g (10 mmol) | ≥99% |
| 2-Chloropyrimidine | C₄H₃ClN₂ | 114.53 | 1.15 g (10 mmol) | ≥98% |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g (20 mmol) | Anhydrous, ≥99% |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | Anhydrous |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | Reagent grade |
| Hexane | C₆H₁₄ | 86.18 | As needed | Reagent grade |
| Hydrochloric acid (HCl) | HCl | 36.46 | As needed | 1 M aqueous solution |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |
Instrumentation
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-hydroxybenzoic acid (1.38 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and anhydrous dimethylformamide (50 mL).
-
Addition of Reactant: Stir the mixture at room temperature for 15 minutes to allow for the formation of the potassium salt of 2-hydroxybenzoic acid.
-
Reaction: Add 2-chloropyrimidine (1.15 g, 10 mmol) to the suspension.
-
Heating: Heat the reaction mixture to 100-110 °C and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of deionized water.
-
Acidification: Acidify the aqueous solution to a pH of 2-3 with 1 M hydrochloric acid. This will precipitate the crude this compound.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.
Expected Yield
The expected yield for this type of reaction is typically in the range of 60-80%, depending on the purity of the starting materials and the reaction conditions.
Alternative Synthetic Approach
An alternative and innovative method for synthesizing substituted 2-(pyrimidin-2-yl)benzoic acids involves the ring contraction of 2-carbamimidoylbenzoic acid (also known as 2-amidinobenzoic acid) by reacting it with 1,3-dicarbonyl compounds or their synthetic equivalents.[1]
Signaling Pathways and Experimental Workflows
The synthesis of this compound is a chemical process and does not directly involve biological signaling pathways. The experimental workflow for the primary synthesis protocol is outlined below.
Caption: Synthesis workflow for this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Dimethylformamide (DMF) is a skin and respiratory irritant. Handle with care.
-
2-Chloropyrimidine is harmful if swallowed and causes skin irritation.
-
Handle all chemicals with caution and consult the Safety Data Sheets (SDS) before use.
References
Optimizing the Synthesis of 2-(Pyrimidin-2-yloxy)benzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-(Pyrimidin-2-yloxy)benzoic acid, a key intermediate in pharmaceutical and agrochemical research. The focus is on optimizing the reaction yield through established synthetic methods, primarily the Ullmann condensation and nucleophilic aromatic substitution (SNAr).
Application Notes
The synthesis of this compound involves the formation of a diaryl ether linkage between a pyrimidine and a benzoic acid moiety. The efficiency of this synthesis is highly dependent on the chosen synthetic route and the optimization of reaction parameters.
Synthetic Strategies:
Two primary strategies are employed for the synthesis of this and related compounds:
-
Ullmann Condensation: This classic copper-catalyzed cross-coupling reaction involves the reaction of an aryl halide (e.g., 2-chloropyrimidine) with a phenol (e.g., salicylic acid). While robust, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. Modern modifications utilize soluble copper catalysts with ligands to achieve higher yields under milder conditions.
-
Nucleophilic Aromatic Substitution (SNAr): This approach is effective when the pyrimidine ring is activated by electron-withdrawing groups or contains a good leaving group (e.g., a sulfonyl group). The reaction proceeds by the nucleophilic attack of a phenoxide on the electron-deficient pyrimidine ring.
Key Optimization Parameters:
To maximize the yield and purity of this compound, careful consideration of the following parameters is crucial:
-
Catalyst and Ligand (for Ullmann Condensation): The choice of the copper source (e.g., CuI, CuCl, Cu(OAc)₂) and the ancillary ligand is critical. Ligands such as diamines, amino acids, and phenanthrolines can significantly improve catalyst solubility and reactivity, allowing for lower reaction temperatures and catalyst loadings.
-
Base: The base plays a crucial role in deprotonating the hydroxyl group of the benzoic acid derivative. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium hydroxide (KOH). The strength and solubility of the base can influence the reaction rate and yield.
-
Solvent: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are commonly used to facilitate the dissolution of reactants and catalysts and to achieve the necessary reaction temperatures.
-
Temperature: The reaction temperature is a critical factor. While traditional Ullmann reactions require temperatures exceeding 200°C, modern catalytic systems can often proceed at lower temperatures (90-150°C). Optimization is necessary to ensure a reasonable reaction rate without promoting side reactions or decomposition.
-
Leaving Group on the Pyrimidine Ring: For SNAr reactions, the nature of the leaving group is paramount. Halogens (Cl, Br, I) are common, with iodides generally being the most reactive. Sulfonyl groups can also serve as excellent leaving groups.
The following tables summarize the impact of various parameters on the yield of diaryl ether synthesis, based on analogous Ullmann-type reactions.
Table 1: Effect of Catalyst and Ligand on Diaryl Ether Yield
| Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuI (10) | None | DMF | 150 | 24 | Moderate |
| CuCl (5) | N,N'-Dimethylethylenediamine (10) | Toluene | 110 | 12 | Good |
| Cu(OAc)₂ (10) | Phenanthroline (20) | NMP | 130 | 18 | High |
| CuI (5) | L-Proline (20) | DMSO | 100 | 24 | High |
Table 2: Influence of Base and Solvent on Diaryl Ether Yield
| Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ (2.0) | DMF | 140 | 24 | Good |
| Cs₂CO₃ (2.0) | Toluene | 110 | 18 | High |
| K₃PO₄ (2.0) | Dioxane | 100 | 20 | High |
| NaOH (2.5) | DMSO | 120 | 12 | Moderate |
Experimental Protocols
The following protocols are provided as representative methods for the synthesis of this compound. These are based on established procedures for analogous compounds and should be optimized for specific laboratory conditions.
Protocol 1: Ullmann Condensation using 2-Chloropyrimidine and Salicylic Acid
This protocol describes a copper-catalyzed Ullmann condensation.
Materials:
-
2-Chloropyrimidine
-
Salicylic acid
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask, add salicylic acid (1.0 eq.), 2-chloropyrimidine (1.2 eq.), CuI (0.1 eq.), L-Proline (0.2 eq.), and K₂CO₃ (2.0 eq.).
-
Add anhydrous DMSO to the flask.
-
Heat the reaction mixture to 100-120°C under a nitrogen atmosphere and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Protocol 2: Nucleophilic Aromatic Substitution using 2-(Methylsulfonyl)pyrimidine and Salicylic Acid
This protocol utilizes a more activated pyrimidine for an SNAr reaction.
Materials:
-
2-(Methylsulfonyl)pyrimidine
-
Salicylic acid
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add salicylic acid (1.0 eq.) and anhydrous DMF.
-
Cool the solution to 0°C and carefully add NaH (1.1 eq.) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 2-(methylsulfonyl)pyrimidine (1.0 eq.) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 80-90°C and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0°C and quench by the slow addition of water.
-
Acidify the mixture to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo to yield the crude product.
-
Purify by appropriate methods (column chromatography or recrystallization).
Visualizations
Diagram 1: Synthetic Workflow for Ullmann Condensation
Caption: A schematic overview of the Ullmann condensation synthesis workflow.
Diagram 2: Logical Relationship of Optimization Parameters
Caption: Key parameters influencing the yield of the target molecule.
Application Note and Protocol for the Purification of 2-(Pyrimidin-2-yloxy)benzoic acid by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Pyrimidin-2-yloxy)benzoic acid is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is paramount for the successful synthesis of downstream products and for ensuring the validity of biological and pharmacological studies. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a suitable solvent or solvent system at varying temperatures. This application note provides a detailed protocol for the purification of this compound using the recrystallization technique, aiming to achieve high purity suitable for research and drug development applications.
Principle of Recrystallization
The principle of recrystallization is based on the observation that the solubility of most solid compounds increases with temperature. In a typical procedure, the impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities, which are either present in smaller amounts or have different solubility characteristics, remain in the solution (mother liquor). The purified crystals are then isolated by filtration.
Solvent Selection
The choice of solvent is critical for a successful recrystallization. An ideal solvent for this compound should exhibit the following properties:
-
High solubility for the compound at elevated temperatures.
-
Low solubility for the compound at room temperature or below.
-
Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
Based on the structure of this compound, which contains both polar (carboxylic acid) and moderately non-polar (pyrimidine and benzene rings) moieties, a mixed solvent system is often effective. An ethanol-water mixture is a common choice for the recrystallization of aromatic carboxylic acids.
Data Presentation
The following table summarizes the anticipated results and key parameters for the recrystallization of this compound. Please note that these values are illustrative and may vary depending on the initial purity of the crude material and the precise experimental conditions.
| Parameter | Value | Notes |
| Recrystallization Solvent | Ethanol/Water (approx. 3:1 v/v) | The optimal ratio may need to be determined experimentally by titrating hot water into an ethanolic solution of the compound. |
| Crude Compound Purity | >90% | Assumed starting purity for effective purification. |
| Dissolution Temperature | ~78 °C (Boiling point of ethanol) | The compound should be fully dissolved at the boiling point of the solvent mixture. |
| Crystallization Temperature | Room Temperature, then 0-4 °C | Gradual cooling promotes the formation of larger, purer crystals. An ice bath is used to maximize the yield. |
| Expected Yield | 75-90% | Yield is dependent on the initial purity and the solubility of the compound in the cold solvent. Some loss in the mother liquor is expected. |
| Purity after Recrystallization | >99% | Purity can be assessed by techniques such as HPLC, melting point analysis, or NMR spectroscopy. |
| Melting Point (Pure) | To be determined experimentally | A sharp melting point close to the literature value indicates high purity. |
Experimental Protocol
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bars
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or desiccator
Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of ethanol to the flask to cover the solid.
-
Gently heat the mixture to the boiling point of ethanol while stirring to facilitate dissolution.
-
If the solid does not completely dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding an excessive amount of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Filtration (if charcoal was used):
-
If activated charcoal was added, it must be removed by hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.
-
Quickly filter the hot solution to remove the charcoal. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
If a single solvent was used and the compound is still dissolved, proceed to the next step. For a mixed solvent system:
-
To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes slightly turbid (cloudy).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a beaker or watch glass will slow down the cooling rate and promote the formation of larger crystals.
-
Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the same ratio as the recrystallization solvent) to remove any adhering mother liquor.
-
Continue to draw air through the crystals on the filter funnel for several minutes to help dry them.
-
-
Drying:
-
Transfer the purified crystals to a watch glass or a drying dish.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator under vacuum until a constant weight is achieved.
-
-
Purity Assessment:
-
Determine the melting point of the dried crystals. A sharp melting point range indicates high purity.
-
Further analysis by HPLC or NMR can be performed to confirm the purity of the this compound.
-
Mandatory Visualization
Caption: Recrystallization workflow for this compound.
Application Notes and Protocols for the Characterization of 2-(Pyrimidin-2-yloxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 2-(Pyrimidin-2-yloxy)benzoic acid, a molecule of interest in medicinal chemistry and materials science. The following protocols are intended as a guide for researchers to verify the identity, purity, and physicochemical properties of this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These parameters are crucial for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂O₃ | [1] |
| Molecular Weight | 216.19 g/mol | [1] |
| Appearance | White to Yellow Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage Temperature | Room temperature | [2] |
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
Application: To determine the purity of this compound and to quantify it in reaction mixtures or formulations.
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for optimal separation.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 20 15 80 20 80 21 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Expected Results: A major peak corresponding to this compound should be observed. The purity can be calculated based on the area percentage of this peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application: To identify and quantify volatile impurities and to confirm the molecular weight of derivatized this compound. Note that derivatization is typically required for non-volatile compounds like carboxylic acids.
Protocol:
-
Derivatization: Esterification of the carboxylic acid group (e.g., with diazomethane or by Fischer esterification) is necessary to increase volatility.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-400.
Expected Results: The GC chromatogram will show a peak for the derivatized analyte. The corresponding mass spectrum will display the molecular ion peak and a characteristic fragmentation pattern that can be used for structural confirmation.
Spectroscopic Characterization
Spectroscopic methods are fundamental for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: To provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃).
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: To identify the number and types of protons.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC): To establish proton-proton and proton-carbon correlations, respectively.
-
Expected ¹H NMR Spectral Features (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| ~8.6 | Doublet | 2H | Protons on the pyrimidine ring |
| ~7.8 | Doublet of doublets | 1H | Aromatic proton |
| ~7.5 | Triplet | 1H | Aromatic proton |
| ~7.2 | Triplet | 1H | Aromatic proton |
| ~7.1 | Doublet | 1H | Aromatic proton |
| ~7.0 | Triplet | 1H | Proton on the pyrimidine ring |
Note: The exact chemical shifts and coupling constants will depend on the solvent and the purity of the sample.
Mass Spectrometry (MS)
Application: To determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
Protocol:
-
Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Ionization Mode: ESI in either positive or negative ion mode.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 10-100 µg/mL.
-
Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
Expected Results:
-
Positive Ion Mode [M+H]⁺: An ion at m/z 217.05.
-
Negative Ion Mode [M-H]⁻: An ion at m/z 215.04.
-
High-Resolution MS: The exact mass measurement should be within 5 ppm of the theoretical mass of the molecular formula C₁₁H₈N₂O₃.
Diagrams
Caption: General experimental workflow for the synthesis and characterization of this compound.
Caption: Logical relationship between the compound and its key analytical characterization aspects.
References
Application Notes and Protocols for 2-(Pyrimidin-2-yloxy)benzoic acid as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use, particularly in oncology.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases. Pyrimidine derivatives often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and disrupting downstream signaling pathways. This document provides detailed application notes and experimental protocols for the investigation of 2-(Pyrimidin-2-yloxy)benzoic acid, a pyrimidine-containing compound, as a potential kinase inhibitor. While specific inhibitory data for this exact molecule is not extensively available in public literature, the provided protocols offer a robust framework for its evaluation against various kinase targets.
Potential Kinase Targets
Derivatives of pyrimidine have shown activity against a range of kinases. Based on the structural motif of this compound, potential kinase targets for investigation include, but are not limited to:
-
Casein Kinase 2 (CSNK2A): The pyrazine class of molecules, which shares structural similarities with pyrimidines, has been explored for CSNK2A inhibition.[2][3]
-
Aurora Kinases: Numerous pyrimidine-based compounds have been developed as potent inhibitors of Aurora kinases A and B.[4][5][6][7]
-
Phosphoinositide 3-kinases (PI3Ks): The thienopyrimidine scaffold is a known inhibitor of PI3K.[8]
-
Cyclin-Dependent Kinases (CDKs): Pyrazolo[4,3-d]pyrimidines have been identified as a scaffold for CDK inhibitors.[9]
Data Presentation
Due to the limited publicly available quantitative data for this compound, the following tables are presented as templates to guide data organization and presentation during experimental evaluation.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Ki (nM) | Assay Method |
| e.g., CSNK2A | TBD | TBD | Radiometric / Fluorescence-based |
| e.g., Aurora A | TBD | TBD | Radiometric / Fluorescence-based |
| e.g., Aurora B | TBD | TBD | Radiometric / Fluorescence-based |
| e.g., PI3Kα | TBD | TBD | Luminescence-based (ADP-Glo™) |
| e.g., CDK2 | TBD | TBD | Radiometric / Fluorescence-based |
| TBD: To be determined experimentally. |
Table 2: Cellular Activity of this compound
| Cell Line | IC50 (µM) - Proliferation | Target Engagement Assay (EC50, nM) |
| e.g., HCT-116 (Colon Cancer) | TBD | TBD |
| e.g., MCF-7 (Breast Cancer) | TBD | TBD |
| e.g., U937 (Leukemia) | TBD | TBD |
| e.g., NCI-H446 (Small-cell Lung Cancer) | TBD | TBD |
| TBD: To be determined experimentally. |
Experimental Protocols
The following are detailed, generalized protocols for evaluating the kinase inhibitory potential of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a method to directly measure the inhibitory effect of a compound on the activity of a specific kinase using radiolabeled ATP.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microcentrifuge tube or 96-well plate, combine the purified kinase, its specific substrate, and the diluted compound or DMSO (vehicle control).
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium and treat the cells with the various concentrations of the compound or DMSO (vehicle control).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for cell proliferation by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizations
Caption: Generalized signaling pathway illustrating kinase inhibition.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold [pubmed.ncbi.nlm.nih.gov]
- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the In Vitro Evaluation of 2-(Pyrimidin-2-yloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive set of protocols and application notes for the initial in vitro characterization of the novel compound, 2-(Pyrimidin-2-yloxy)benzoic acid, in cell culture. The experimental design is structured to assess its cytotoxic and cytostatic effects, and to explore potential mechanisms of action, particularly in the context of cancer cell biology. Given that the pyrimidine and benzoic acid moieties are present in numerous compounds with known anti-cancer properties, including those targeting signal transduction and epigenetic regulators, the proposed workflow is designed to provide a broad yet detailed preliminary assessment of this compound's potential as a therapeutic agent.
Compound Handling and Preparation
1.1. Stock Solution Preparation:
-
It is crucial to determine the solubility of this compound in various solvents. A recommended starting point is dimethyl sulfoxide (DMSO), a common solvent for cell culture experiments.
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.
1.2. Working Solution Preparation:
-
For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations.
-
Ensure that the final concentration of DMSO in the culture medium is consistent across all treatments (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.5%).
Initial Cytotoxicity and Cytostatic Screening
The first step in characterizing a new compound is to determine its effect on cell viability and proliferation. This is typically achieved by treating a panel of cancer cell lines with a range of compound concentrations.
Experimental Protocol: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Selected cancer cell lines (e.g., a panel representing different cancer types)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Data Presentation: IC50 Values
Summarize the IC50 values for different cell lines and time points in a clear, tabular format.
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| Cell Line A | 24 | |
| 48 | ||
| 72 | ||
| Cell Line B | 24 | |
| 48 | ||
| 72 | ||
| Cell Line C | 24 | |
| 48 | ||
| 72 |
Mechanistic Assays
Based on the initial cytotoxicity screening, further experiments can be designed to elucidate the mechanism of action. Given the structural motifs of the compound, investigating its effects on apoptosis and the cell cycle is a logical next step.
Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if this compound induces apoptosis.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Data Presentation: Apoptosis Analysis
Present the percentage of cells in each quadrant in a table.
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | % Necrotic Cells |
| Vehicle Control | ||||
| Compound (IC50/2) | ||||
| Compound (IC50) | ||||
| Compound (2x IC50) |
Experimental Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine if this compound causes cell cycle arrest.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations for a specific duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise into cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation: Cell Cycle Distribution
Tabulate the percentage of cells in each phase of the cell cycle.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | |||
| Compound (IC50/2) | |||
| Compound (IC50) | |||
| Compound (2x IC50) |
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the initial characterization of this compound.
Caption: Experimental workflow for in vitro testing.
Hypothetical Signaling Pathway
Given that many pyrimidine and benzoic acid derivatives are known to inhibit protein kinases or epigenetic modifiers, the following diagram illustrates a hypothetical signaling pathway that could be affected by this compound, leading to apoptosis and cell cycle arrest.
Caption: Hypothetical signaling pathway.
Conclusion
The protocols and guidelines presented here provide a robust framework for the initial in vitro evaluation of this compound. By systematically assessing its impact on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its potential as a novel therapeutic agent. The data generated from these experiments will be crucial for guiding future studies, including target identification and in vivo efficacy testing.
Application Notes and Protocols for Assessing 2-(Pyrimidin-2-yloxy)benzoic acid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyrimidin-2-yloxy)benzoic acid is a small molecule with potential therapeutic applications. Its structural similarity to known modulators of nuclear receptors, particularly Peroxisome Proliferator-Activated Receptor gamma (PPARγ), suggests its potential role in regulating metabolic and inflammatory pathways.[1] Additionally, the presence of a benzoic acid moiety, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), indicates possible anti-inflammatory activity through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes.[2][3][4]
These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound. The described assays will enable researchers to:
-
Determine the compound's potential to activate or inhibit the PPARγ signaling pathway.
-
Assess its activity on the Retinoid X Receptor alpha (RXRα), a key heterodimerization partner of PPARγ.
-
Evaluate its potential as a COX-2 inhibitor, a key target in anti-inflammatory drug discovery.
-
Establish a preliminary in vitro safety profile through cytotoxicity assessment.
The following sections offer step-by-step experimental protocols, guidelines for data presentation and analysis, and visualizations of the underlying biological pathways and experimental workflows.
Potential Signaling Pathways
The biological activity of this compound is hypothesized to involve one or both of the following pathways:
-
PPARγ/RXRα Signaling Pathway: As a potential PPARγ agonist, the compound may bind to the PPARγ/RXRα heterodimer in the nucleus. This complex then binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA, leading to the transcription of target genes involved in lipid metabolism, glucose homeostasis, and inflammation.
-
Cyclooxygenase-2 (COX-2) Pathway: The compound might inhibit the COX-2 enzyme, which is responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation and pain.
Figure 1: PPARγ/RXRα Signaling Pathway.
Figure 2: COX-2 Inhibition Pathway.
Experimental Protocols
PPARγ Activation Assay (Cell-Based Reporter Assay)
This assay determines the ability of this compound to activate the PPARγ receptor in a cellular context. A common method is a luciferase reporter assay where cells are engineered to express a luciferase gene under the control of a PPRE.[5][6][7]
Materials:
-
HEK293T or other suitable mammalian cell line
-
PPARγ expression vector
-
PPRE-driven luciferase reporter vector
-
Control vector (e.g., Renilla luciferase) for normalization
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Transfection reagent
-
This compound (test compound)
-
Rosiglitazone (positive control)[5]
-
DMSO (vehicle control)
-
96-well white, clear-bottom cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Figure 3: PPARγ Reporter Assay Workflow.
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection: Co-transfect the cells with the PPARγ expression vector, PPRE-luciferase reporter vector, and a Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control (Rosiglitazone) in serum-free medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for another 24 hours.
-
Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's protocol. Briefly, lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer.
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated wells by the normalized activity of the vehicle control wells.
-
Plot the fold activation against the compound concentration and determine the EC50 value (the concentration at which 50% of the maximal response is observed).
RXRα Reporter Assay
This assay is performed similarly to the PPARγ assay but using an RXRα expression vector and a suitable RXRα-responsive reporter construct.[8][9] This will help determine if the compound has any activity on the heterodimerization partner of PPARγ.
Materials and Protocol:
Follow the same protocol as for the PPARγ reporter assay, but substitute the PPARγ expression vector with an RXRα expression vector and the PPRE-luciferase reporter with an RXRα-responsive luciferase reporter. 9-cis-Retinoic Acid can be used as a positive control.[8]
COX-2 Inhibition Assay (Fluorometric)
This in vitro assay measures the ability of this compound to inhibit the activity of purified human recombinant COX-2 enzyme. The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX-2.[10]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control inhibitor)[10]
-
This compound (test compound)
-
96-well white opaque plate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Figure 4: COX-2 Inhibition Assay Workflow.
Protocol:
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. Prepare serial dilutions of the test compound and the positive control (Celecoxib) in COX Assay Buffer.
-
Assay Plate Setup: Add the test compound dilutions, positive control, and vehicle control to the wells of a 96-well white opaque plate.
-
Enzyme Addition: Add the COX-2 enzyme and the reaction mix (containing COX Probe and Cofactor) to each well.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.[11]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, Arachidonic Acid, to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [(Slope of vehicle control - Slope of compound) / Slope of vehicle control] x 100
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the general cytotoxicity of this compound on a relevant cell line (e.g., HepG2 for hepatotoxicity). The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[12]
Materials:
-
HepG2 or other suitable cell line
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound (test compound)
-
Doxorubicin (positive control for cytotoxicity)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear cell culture plate
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and the positive control for 24-48 hours. Include vehicle-only wells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the CC50 value (the concentration at which 50% of cell viability is lost).
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Summary of In Vitro Activity of this compound
| Assay | Endpoint | This compound | Positive Control (Name) | Positive Control Value |
| PPARγ Reporter Assay | EC50 (µM) | Insert Value | Rosiglitazone | Insert Value |
| RXRα Reporter Assay | EC50 (µM) | Insert Value | 9-cis-Retinoic Acid | Insert Value |
| COX-2 Inhibition Assay | IC50 (µM) | Insert Value | Celecoxib | Insert Value |
| Cytotoxicity Assay (HepG2) | CC50 (µM) | Insert Value | Doxorubicin | Insert Value |
Note: All experiments should be performed in triplicate, and the data should be presented as mean ± standard deviation.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the initial characterization of the biological activity of this compound. By systematically evaluating its effects on key nuclear receptors and inflammatory enzymes, researchers can gain valuable insights into its potential therapeutic applications and guide further drug development efforts. It is recommended to perform these assays as a screening cascade, starting with the primary target (PPARγ) and then proceeding to secondary targets and safety profiling.
References
- 1. Cell-based systems to assess nuclear receptor activation and their use in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions | MDPI [mdpi.com]
- 3. Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New benzoic acid and caffeoyl derivatives with anti-inflammatory activities isolated from leaves of Ilex kaushue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Assessment of total, ligand-induced peroxisome proliferator activated receptor γ ligand activity in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. caymanchem.com [caymanchem.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
Application Notes and Protocols for the Derivatization of 2-(Pyrimidin-2-yloxy)benzoic Acid in Structure-Activity Relationship (SAR) Studies
Introduction
2-(Pyrimidin-2-yloxy)benzoic acid is a versatile scaffold in medicinal chemistry, combining the structural features of a pyrimidine ring, an ether linkage, and a benzoic acid moiety. This unique combination offers multiple points for chemical modification, making it an excellent candidate for the generation of compound libraries for structure-activity relationship (SAR) studies. Pyrimidine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The strategic derivatization of the this compound core allows for the systematic exploration of the chemical space around this scaffold to optimize potency, selectivity, and pharmacokinetic properties for a desired biological target.
This document provides detailed application notes and experimental protocols for the derivatization of this compound, focusing on modifications of the carboxylic acid group and the pyrimidine and benzoic acid rings. These protocols are intended for researchers, scientists, and drug development professionals engaged in SAR studies.
Key Derivatization Strategies
The derivatization of this compound can be approached by modifying three key regions of the molecule:
-
Carboxylic Acid Group: The carboxylic acid can be readily converted into a variety of functional groups, such as esters and amides, to probe interactions with the target protein and modulate physicochemical properties like solubility and cell permeability.
-
Benzoic Acid Ring: Substitution on the aromatic ring can influence electronic properties and provide additional interaction points with the target. Halogenation of this ring can also serve as a handle for further modifications via cross-coupling reactions.
-
Pyrimidine Ring: Modification of the pyrimidine ring can significantly impact the molecule's interaction with the biological target. Introduction of substituents can alter the hydrogen bonding capacity and overall topology of the molecule.
Hypothetical Structure-Activity Relationship Data
For the purpose of these application notes, we will consider a hypothetical SAR study of this compound derivatives as inhibitors of a fictional kinase, "Kinase X." The following tables summarize quantitative data for various derivatives, illustrating how structural modifications can influence inhibitory activity.
Table 1: Derivatization of the Carboxylic Acid Group
| Compound ID | R | R' | IC₅₀ (nM) for Kinase X |
| 1a (Parent) | H | - | 1250 |
| 1b | CH₃ | - | 850 |
| 1c | CH₂CH₃ | - | 720 |
| 1d | - | Benzyl | 450 |
| 1e | - | 4-Fluorobenzyl | 280 |
| 1f | - | Cyclohexyl | 980 |
Table 2: Substitution on the Benzoic Acid Ring
| Compound ID | R | IC₅₀ (nM) for Kinase X |
| 2a (Parent) | H | 1250 |
| 2b | 4-Fluoro | 980 |
| 2c | 5-Chloro | 750 |
| 2d | 4-Methoxy | 1500 |
| 2e | 5-Trifluoromethyl | 620 |
Table 3: Substitution on the Pyrimidine Ring
| Compound ID | R | IC₅₀ (nM) for Kinase X |
| 3a (Parent) | H | 1250 |
| 3b | 4-Methyl | 1100 |
| 3c | 5-Chloro | 890 |
| 3d | 4,6-Dimethyl | 1350 |
| 3e | 4-Amino | 950 |
Experimental Protocols
The following are detailed protocols for the synthesis of key derivatives of this compound.
Protocol 1: Synthesis of this compound Amide Derivatives (e.g., Compound 1d)
This protocol describes a standard amide coupling reaction using HATU as the coupling agent.
Materials:
-
This compound
-
Benzylamine
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add benzylamine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide derivative.
Protocol 2: Synthesis of this compound Ester Derivatives (e.g., Compound 1b)
This protocol details a Fischer-Speier esterification.
Materials:
-
This compound
-
Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in methanol (10-20 volumes).
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 0.1 eq).
-
Heat the mixture to reflux (approximately 65°C) and maintain for 4-8 hours. Monitor the reaction by TLC.[3]
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in EtOAc and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the methyl ester.[3]
Protocol 3: Synthesis of Substituted Pyrimidine Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of a biaryl derivative from a halogenated precursor. This requires prior synthesis of a halogenated this compound, for example, 2-((5-bromopyrimidin-2-yl)oxy)benzoic acid.
Materials:
-
2-((5-Bromopyrimidin-2-yl)oxy)benzoic acid methyl ester (prepared separately)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the 2-((5-bromopyrimidin-2-yl)oxy)benzoic acid methyl ester (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 ratio).
-
Heat the reaction mixture to 90-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with EtOAc.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
The resulting ester can then be hydrolyzed to the corresponding carboxylic acid if desired.
Visualizations
The following diagrams illustrate the experimental workflow for derivatization and a hypothetical signaling pathway that could be targeted by these compounds.
Caption: Experimental workflow for the synthesis and derivatization of this compound for SAR studies.
Caption: Hypothetical signaling pathway targeted by this compound derivatives.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-(Pyrimidin-2-yloxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the methodologies for the large-scale synthesis of 2-(Pyrimidin-2-yloxy)benzoic acid, a key intermediate in pharmaceutical research. The protocols are based on established chemical principles and analogous syntheses, offering a guide for scaling up production.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry. Notably, derivatives of this molecule have been investigated as experimental drugs targeting critical signaling pathways, such as the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathway.[1] The synthesis of this scaffold on a large scale is crucial for further research and development. This document outlines a potential large-scale synthetic route, purification strategies, and relevant biological context.
Synthetic Route
The most plausible and scalable synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes a salicylic acid derivative and an activated pyrimidine. A general representation of this synthesis is the reaction of a 2-halopyrimidine or a 2-sulfonylpyrimidine with 2-hydroxybenzoic acid (salicylic acid) in the presence of a base.
Key Reaction
The core reaction is the etherification of salicylic acid with a suitable 2-substituted pyrimidine. A 2-chloropyrimidine or a 2-methylsulfonylpyrimidine are common choices for the pyrimidine component due to the good leaving group ability of the chloride and methylsulfinate ions, respectively.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are representative and may require optimization for specific large-scale equipment and conditions.
Protocol 1: Synthesis via 2-Chloropyrimidine
This protocol is adapted from general procedures for SNAr reactions involving 2-halopyrimidines.
Materials:
-
2-Hydroxybenzoic acid
-
2-Chloropyrimidine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Hydrochloric acid (HCl), 1M solution
-
Brine solution
Equipment:
-
Large-scale glass reactor with overhead stirring, temperature control, and reflux condenser
-
Filtration apparatus
-
Drying oven
Procedure:
-
To a large-scale reactor, add 2-hydroxybenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and dimethylformamide (DMF, 10 L/kg of 2-hydroxybenzoic acid).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chloropyrimidine (1.2 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and acidify to pH 3-4 with 1M HCl.
-
The crude product will precipitate. Filter the solid and wash with water.
-
Dissolve the crude solid in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Purification Protocol: Large-Scale Recrystallization
Purification of the final product is critical to meet pharmaceutical standards. Recrystallization is a common and effective method for purifying solid organic compounds.
Procedure:
-
Transfer the crude this compound to a clean, appropriately sized reactor.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/heptane mixture) to dissolve the solid completely.
-
Once dissolved, allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the mixture in an ice bath to maximize precipitation.
-
Filter the purified crystals and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum at a temperature below their melting point.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes. These are illustrative and will vary based on specific reaction conditions and scale.
Table 1: Reaction Parameters for Synthesis
| Parameter | Condition | Notes |
| Reactants | 2-Hydroxybenzoic acid, 2-Chloropyrimidine | Stoichiometry should be optimized. |
| Base | Potassium Carbonate (K₂CO₃) | Other bases like KOH or NaH can be used. |
| Solvent | Dimethylformamide (DMF) | Toluene with a phase-transfer catalyst is an alternative. |
| Temperature | 80-100 °C | Higher temperatures may be needed but can lead to side products. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS for completion. |
Table 2: Purity and Yield Data (Illustrative)
| Stage | Yield (%) | Purity (by HPLC) (%) |
| Crude Product | 80-90 | 85-95 |
| After Recrystallization | 65-75 | >98 |
Safety Information
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Conduct all operations in a well-ventilated area or fume hood.
-
This compound and its precursors: May cause skin and eye irritation. Harmful if swallowed. Avoid breathing dust.
-
Dimethylformamide (DMF): Is a reproductive toxin. Handle with extreme care.
-
Potassium Carbonate: Is a mild irritant.
Consult the Safety Data Sheet (SDS) for each chemical before use.
Signaling Pathway: Peroxisome Proliferator-Activated Receptor gamma (PPARγ)
Derivatives of this compound have been identified as ligands for PPARγ, a nuclear receptor that plays a crucial role in regulating gene expression.
Diagram of the PPARγ Signaling Pathway
Caption: Simplified PPARγ signaling pathway activated by a ligand.
Upon activation by a ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[1] This binding regulates the transcription of genes involved in various cellular processes, including lipid and glucose metabolism, and inflammation.[2] The activation of PPARγ is a therapeutic target for conditions such as type 2 diabetes.[2]
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(Pyrimidin-2-yloxy)benzoic acid
Introduction
2-(Pyrimidin-2-yloxy)benzoic acid is a molecule of interest in pharmaceutical and chemical research, incorporating both a benzoic acid and a pyrimidine functional group.[1] Accurate and reliable quantitative analysis of this compound is crucial for various stages of drug development and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of individual components in a mixture.[2][3][4] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.
The developed method leverages a C18 stationary phase and a gradient elution with a mobile phase consisting of an acidic buffer and an organic modifier. This approach is well-suited for the analysis of aromatic carboxylic acids and pyrimidine derivatives, ensuring good retention and peak shape.[2][5] The method is designed to be simple, accurate, and reproducible, making it suitable for routine analysis in a variety of laboratory settings.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for understanding the chromatographic behavior of the molecule and for developing a suitable analytical method.
| Property | Value | Source |
| Molecular Formula | C11H8N2O3 | [6] |
| Molecular Weight | 216.19 g/mol | [6] |
| CAS Number | 160773-23-9 | [6] |
Note: Experimentally determined pKa, logP, and UV absorption maximum are recommended for precise method optimization.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (98% purity or higher)[6]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (or Trifluoroacetic acid, HPLC grade)
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate, phosphoric acid)
2. Instrumentation
A standard HPLC system equipped with the following components is required:
-
Degasser
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Chromatography data acquisition and processing software
3. Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis of this compound. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 30% B2-10 min: 30-80% B10-12 min: 80% B12-13 min: 80-30% B13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., 50:50 acetonitrile/water) to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Method Validation Parameters
For regulatory purposes, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Hypothetical pathway where the analyte is a metabolic product.
References
- 1. 2-(Pyrimidin-2-ylcarbamoyl)benzoic Acid|Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. orochem.com [orochem.com]
- 4. jordilabs.com [jordilabs.com]
- 5. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Pyrimidin-2-yloxy)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Pyrimidin-2-yloxy)benzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the Ullmann condensation, a copper-catalyzed reaction between a 2-halopyrimidine (typically 2-chloropyrimidine) and a salt of salicylic acid (2-hydroxybenzoic acid). This reaction forms the key ether linkage between the pyrimidine and benzoic acid moieties.
Q2: What are the typical reaction conditions for the Ullmann condensation in this synthesis?
A2: Traditional Ullmann condensations often require high temperatures (frequently above 150 °C) and polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). A base, such as potassium carbonate or sodium hydride, is used to deprotonate the hydroxyl group of salicylic acid. Copper powder or a copper(I) salt (e.g., CuI, CuBr) is used as the catalyst. Modern variations may employ ligands to facilitate the reaction at lower temperatures.
Q3: I am seeing multiple spots on my TLC after the reaction. What are the likely byproducts?
A3: Several byproducts can form during the synthesis of this compound. The most common impurities are summarized in the table below.
Common Byproducts and Their Identification
| Byproduct Name | Chemical Structure | Common Cause | Identification Notes |
| Salicylic Acid | 2-hydroxybenzoic acid | Incomplete reaction. | Travels higher on TLC than the product. Can be identified by its characteristic spectroscopic data. |
| 2-Chloropyrimidine | C₄H₃ClN₂ | Incomplete reaction. | Volatile. Can be detected by GC-MS in the crude reaction mixture. |
| 2-Hydroxypyrimidine | C₄H₄N₂O | Hydrolysis of 2-chloropyrimidine by moisture or hydroxide ions. | More polar than 2-chloropyrimidine. Can be identified by LC-MS. |
| Phenol | C₆H₅OH | Decarboxylation of salicylic acid at high temperatures. | Can be detected by GC-MS. May lead to the formation of phenyl pyrimidin-2-yl ether. |
| Phenyl pyrimidin-2-yl ether | C₁₀H₈N₂O | Reaction of 2-chloropyrimidine with phenol generated from decarboxylation. | Similar polarity to the desired product, may co-elute. Requires careful chromatographic separation. |
| 2,2'-Bipyrimidine | C₈H₆N₄ | Homocoupling of 2-chloropyrimidine. | Less polar than the desired product. Can be identified by mass spectrometry. |
Troubleshooting Guide
Problem 1: Low yield of the desired product.
-
Possible Cause 1: Incomplete reaction.
-
Solution:
-
Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC.
-
Ensure the reagents are of high purity and anhydrous, as moisture can deactivate the catalyst and hydrolyze the starting material.
-
Consider using a more reactive 2-halopyrimidine, such as 2-bromopyrimidine or 2-iodopyrimidine, if starting with 2-chloropyrimidine.
-
Employ a ligand, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), to enhance the catalytic activity of copper.
-
-
-
Possible Cause 2: Degradation of starting materials or product.
-
Solution:
-
If decarboxylation is suspected due to high temperatures, attempt the reaction at a lower temperature for a longer duration. The use of ligands can often facilitate lower reaction temperatures.
-
Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
-
Problem 2: Presence of unreacted salicylic acid in the final product.
-
Possible Cause: Insufficient amount of 2-chloropyrimidine or base.
-
Solution:
-
Use a slight excess (1.1-1.2 equivalents) of 2-chloropyrimidine.
-
Ensure at least one equivalent of a strong enough base is used to fully deprotonate the salicylic acid.
-
During workup, a basic wash (e.g., with sodium bicarbonate solution) can help remove unreacted acidic starting material. However, this may also deprotonate the product, making it water-soluble. Careful pH adjustment is crucial for separation.
-
-
Problem 3: Formation of 2-hydroxypyrimidine.
-
Possible Cause: Presence of water in the reaction mixture.
-
Solution:
-
Use anhydrous solvents and reagents. Dry the reaction flask and condenser thoroughly before use.
-
Run the reaction under a dry, inert atmosphere.
-
If using a hydroxide base, consider switching to a non-hydroxide base like potassium carbonate or sodium hydride.
-
-
Problem 4: Difficulty in purifying the product from byproducts of similar polarity.
-
Possible Cause: Formation of byproducts like phenyl pyrimidin-2-yl ether.
-
Solution:
-
Optimize the chromatographic purification. A gradient elution on silica gel, starting with a non-polar solvent system and gradually increasing the polarity, may be effective.
-
Consider recrystallization from a suitable solvent system. A mixture of polar and non-polar solvents (e.g., ethanol/water, ethyl acetate/hexanes) might be necessary to achieve good separation.
-
If the product is an acid, it can be purified by extraction into a basic aqueous solution, followed by washing the aqueous layer with an organic solvent to remove non-acidic impurities. The product can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.
-
-
Experimental Protocols
Illustrative Experimental Protocol for Ullmann Condensation
This protocol is a general representation and may require optimization based on specific laboratory conditions and reagent purity.
-
Reagents and Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add salicylic acid (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF via syringe.
-
-
Reaction:
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chloropyrimidine (1.1 eq.) to the reaction mixture.
-
Heat the reaction to 120-140 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove insoluble salts.
-
Dilute the filtrate with water and acidify with 1 M HCl to a pH of approximately 3-4.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Proposed HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a higher proportion of A and gradually increase B over 20-30 minutes. A typical gradient might be 10-90% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Column Temperature: 30 °C.
Visualizing Reaction and Troubleshooting Logic
Reaction Pathway
Caption: General Ullmann condensation pathway for the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
improving the solubility of 2-(Pyrimidin-2-yloxy)benzoic acid in aqueous solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Pyrimidin-2-yloxy)benzoic acid, focusing on strategies to improve its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in neutral aqueous solutions?
A1: this compound is a weakly acidic molecule due to the presence of a carboxylic acid functional group (-COOH).[1] In neutral or acidic water, the molecule exists predominantly in its neutral, protonated form, which has limited ability to interact with polar water molecules, leading to poor solubility. Many new chemical entities are poorly soluble in water, which can pose significant challenges for formulation and bioavailability.[2][3][4]
Q2: How does pH impact the solubility of this compound?
A2: The solubility of this compound is highly pH-dependent.[5] As the pH of the solution increases above the compound's pKa (the pKa of the related benzoic acid is approximately 4.2), the carboxylic acid group deprotonates to form a negatively charged carboxylate salt (-COO⁻).[6][7][8] This ionized form is significantly more polar and, therefore, more soluble in water.[5][9] For weakly acidic drugs, solubility increases as the pH rises above the pKa.[10]
Q3: What is the most straightforward method to try first for dissolving this compound for an in vitro assay?
A3: For many applications, pH adjustment is the simplest and most effective initial strategy.[3][11] By preparing a stock solution in a mild base (e.g., 0.1 M NaOH) or by adding a base dropwise to an aqueous suspension until the compound dissolves, you can create a soluble salt form. However, it is critical to ensure the final pH of the working solution is compatible with your experimental system (e.g., cell culture media, enzyme assay buffer).
Q4: My experiment is sensitive to high pH. What are some alternative solubilization strategies?
A4: If pH modification is not suitable, several other techniques can be employed:
-
Co-solvency: Using a water-miscible organic solvent can significantly increase solubility.[12][13][14] The co-solvent reduces the polarity of the aqueous system, making it more favorable for the non-polar solute.[12]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic parts of a drug molecule, forming an "inclusion complex" that has a hydrophilic exterior and is more water-soluble.[15][16][17]
-
Solid Dispersions: This advanced technique involves dispersing the active pharmaceutical ingredient (API) in a solid polymer matrix.[2][18][19] This process can create an amorphous, higher-energy form of the drug that has an increased apparent solubility and dissolution rate.[18][20]
Q5: I dissolved the compound in 100% DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous buffer. What is happening?
A5: This is a common issue known as "crashing out." While this compound may be highly soluble in a pure organic solvent like DMSO, its solubility is much lower in the final aqueous buffer, even with a small percentage of co-solvent. The final concentration of your compound in the buffer exceeds its solubility limit in that specific solvent mixture, causing it to precipitate. To avoid this, you may need to lower the final concentration, increase the percentage of co-solvent (if the experiment allows), or use an alternative solubilization method like cyclodextrin complexation.
Troubleshooting Guide
| Problem Encountered | Probable Cause | Suggested Solution |
| Compound will not dissolve in neutral buffer (e.g., PBS pH 7.4). | The compound is in its poorly soluble, protonated carboxylic acid form. | Increase the pH of the solution by adding a base (e.g., NaOH) dropwise until the compound dissolves. Target a pH well above the pKa (~4.2).[8] |
| Precipitate forms when adding a concentrated DMSO stock to aqueous media. | The final concentration of the compound is above its solubility limit in the final aqueous/organic mixture. | Decrease the final concentration of the compound. Increase the percentage of co-solvent in the final solution, if tolerated by the assay. Pre-warm the aqueous media before adding the stock. |
| The required concentration cannot be reached without using a high percentage of co-solvent, which is toxic to the cells in the assay. | The solubilizing power of the chosen co-solvent is insufficient at non-toxic concentrations. | Switch to a different solubilization method. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent alternative that is often well-tolerated in cell-based assays.[8][16] |
| Solubility decreases over time, even after initial dissolution. | The amorphous or metastable form of the compound is converting to a more stable, less soluble crystalline form. This is a common issue with solid dispersions.[2] | Ensure the solid dispersion is properly formulated with a stabilizing polymer.[19] For solutions, ensure the pH remains stable and avoid temperature fluctuations that could promote crystallization. |
Data Presentation: Solubility Enhancement Strategies
Table 1: Common Co-solvents for Preclinical Formulations
| Co-solvent | Polarity | Common Concentration Range | Notes |
| Dimethyl sulfoxide (DMSO) | High | 0.1% - 5% | High solubilizing power; can have biological effects and be toxic at higher concentrations. |
| Ethanol | High | 1% - 20% | Commonly used, but can be toxic to cells and may affect enzyme activity.[14] |
| Polyethylene Glycol 400 (PEG 400) | Medium | 5% - 40% | A less toxic option, often used in oral and parenteral formulations.[12] |
| Propylene Glycol (PG) | Medium | 5% - 40% | Good safety profile; commonly used in a variety of formulations.[12][14] |
Table 2: Common Cyclodextrins for Solubility Enhancement
| Cyclodextrin | Cavity Size | Key Features |
| α-Cyclodextrin | Small | Suitable for smaller, linear molecules. |
| β-Cyclodextrin | Medium | Often suitable for aromatic rings; limited aqueous solubility itself.[16] |
| γ-Cyclodextrin | Large | Can accommodate larger or more complex molecules. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Medium | High aqueous solubility and low toxicity; a very common choice for pharmaceutical applications.[16] |
Experimental Protocols
Protocol 1: Solubility Determination via Shake-Flask Method
This protocol determines the equilibrium thermodynamic solubility of a compound.[21][22]
-
Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., phosphate buffer at pH 7.4) in a sealed glass vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[23]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm PTFE syringe filter.[22]
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.[22]
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor, typically reported in µg/mL or µM.
Protocol 2: Preparation of an Aqueous Solution using pH Adjustment
-
Dispersion: Weigh the desired amount of this compound and add it to the target volume of purified water or buffer.
-
Titration: While stirring vigorously, add a 0.1 M NaOH solution dropwise to the suspension.
-
Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter.
-
Dissolution: Continue adding the base until all the solid has dissolved and the solution is clear.
-
Final Adjustment: Adjust the pH to the final desired value for the experiment, ensuring it remains high enough to keep the compound in its soluble, ionized state.
Protocol 3: Preparation of a Solution using a Co-solvent
-
Initial Dissolution: Weigh the required amount of this compound and dissolve it completely in the smallest necessary volume of a pure co-solvent (e.g., DMSO). This creates a concentrated stock solution.
-
Aqueous Addition: While vortexing or stirring, slowly add the aqueous buffer to the co-solvent stock solution to achieve the final desired concentration and volume.
-
Observation: Visually inspect the solution for any signs of precipitation (cloudiness). If precipitation occurs, the solubility limit has been exceeded.
Visualizations
References
- 1. Benzoic acid - Wikipedia [en.wikipedia.org]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. ajdhs.com [ajdhs.com]
- 8. benchchem.com [benchchem.com]
- 9. ICI Journals Master List [journals.indexcopernicus.com]
- 10. researchgate.net [researchgate.net]
- 11. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Guide to Improving API Solubility with Spray-Dried Dispersions [upperton.com]
- 19. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Aqueous Solubility Assay - Enamine [enamine.net]
- 22. benchchem.com [benchchem.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of 2-(Pyrimidin-2-yloxy)benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Pyrimidin-2-yloxy)benzoic acid. The primary synthetic route covered is the copper-catalyzed Ullmann condensation of a 2-halopyrimidine and 2-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a 2-halopyrimidine (typically 2-chloropyrimidine or 2-bromopyrimidine) with 2-hydroxybenzoic acid in the presence of a base.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are a 2-halopyrimidine and 2-hydroxybenzoic acid. A copper catalyst, such as copper(I) iodide (CuI), copper(I) oxide (Cu₂O), or copper powder, is essential. A base, commonly potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄), is required to deprotonate the hydroxyl group of 2-hydroxybenzoic acid. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used.
Q3: What are some of the known challenges with the Ullmann condensation for this synthesis?
A3: The Ullmann condensation, particularly the traditional methods, can be challenging due to the need for high reaction temperatures, which can lead to side reactions and decomposition of starting materials or products.[1] Yields can sometimes be moderate or inconsistent.[1] Modern variations of the Ullmann reaction, often employing ligands, can proceed under milder conditions and offer improved yields and substrate scope.
Q4: Can microwave irradiation be used to improve the reaction?
A4: Yes, microwave-assisted synthesis has been shown to be effective in accelerating Ullmann-type reactions. It can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.[2]
Troubleshooting Guide
Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Catalyst | - Use a fresh, high-purity copper catalyst. Copper(I) salts are generally more effective than copper(II) salts or copper metal. - Consider using a ligand, such as 1,10-phenanthroline or an amino acid like L-proline, to stabilize the copper catalyst and improve its activity. |
| Insufficient Reaction Temperature | - Ensure the reaction temperature is appropriate for the chosen solvent and reactants. Traditional Ullmann reactions often require temperatures above 150 °C. - If using a lower boiling point solvent, consider switching to a higher boiling point solvent like NMP or using microwave irradiation to achieve the necessary temperature. |
| Poor Quality of Reagents or Solvent | - Use anhydrous solvents, as water can interfere with the reaction. - Ensure the purity of the 2-halopyrimidine and 2-hydroxybenzoic acid. Impurities can lead to side reactions and lower yields. |
| Inefficient Base | - The choice of base is critical. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃), although it is more expensive. - Ensure the base is finely powdered and dry to maximize its reactivity. |
| Inappropriate Halogen on Pyrimidine | - The reactivity of the 2-halopyrimidine follows the order I > Br > Cl. If you are using 2-chloropyrimidine and experiencing low yields, consider switching to 2-bromopyrimidine or 2-iodopyrimidine if available.[3] |
Formation of Significant Side Products
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling of 2-hydroxybenzoic acid | Oxidative dimerization of 2-hydroxybenzoic acid. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Dehalogenation of 2-halopyrimidine | Reductive dehalogenation of the starting material. | - This can be promoted by high temperatures. Try to lower the reaction temperature if possible, perhaps by using a more active catalyst system or microwave heating. |
| Formation of other isomers | Reaction at other positions on the pyrimidine or benzoic acid rings. | - This is less common for this specific reaction but can occur. Confirm the structure of your product using analytical techniques like NMR spectroscopy. |
Product Purification Issues
| Problem | Potential Cause | Suggested Solution |
| Difficulty in removing copper catalyst | Residual copper salts in the crude product. | - After the reaction, quench the mixture with an aqueous solution of a chelating agent like EDTA or ammonium chloride to complex with the copper ions, making them more soluble in the aqueous phase during workup. - Thoroughly wash the organic extracts with water or brine. |
| Product is an oil or difficult to crystallize | Presence of impurities. | - Attempt to purify the crude product by column chromatography on silica gel. - Try different solvent systems for recrystallization. A mixture of a polar solvent (like ethanol or acetone) and a non-polar solvent (like hexanes or heptane) may be effective. |
Data Presentation
Table 1: Effect of Copper Catalyst on Diaryl Ether Yield (Model Reaction)
Reaction Conditions: 2-bromonaphthalene (1.0 mmol), p-cresol (1.2 mmol), K₂CO₃ (2.0 mmol), Toluene (3 mL), 100 °C, 24 h.
| Entry | Copper Catalyst (5 mol%) | Ligand | Yield (%) |
| 1 | CuI | PPh₃ | 58.3 |
| 2 | CuBr | PPh₃ | 55.1 |
| 3 | CuCl | PPh₃ | 49.8 |
| 4 | CuI(PPh₃)₃ | - | 6.2 |
| 5 | CuBr(PPh₃)₃ | - | 7.0 |
| 6 | CuCl(PPh₃)₃ | - | 4.5 |
Data adapted from a study on a model Ullmann coupling reaction and may not be directly representative of the synthesis of this compound but provides a useful comparison of catalyst activity.[4]
Table 2: Influence of Base on Diaryl Ether Yield (Model Reaction)
Reaction Conditions: 4-bromoanisole (1.0 mmol), 4-methoxyphenol (1.0 mmol), CuI (10 mol%), N,N-dimethylglycine (10 mol%), MeCN (3 mL), 80 °C, 24 h.
| Entry | Base (2.0 equiv) | Conversion (%) |
| 1 | K₃PO₄ | >95 |
| 2 | Cs₂CO₃ | >95 |
| 3 | K₂CO₃ | 85 |
| 4 | Na₂CO₃ | <5 |
| 5 | Et₃N | <5 |
Data from a study on the synthesis of electron-rich diaryl ethers. This highlights the significant impact of the choice of base on reaction efficiency.
Experimental Protocols
Representative Protocol for the Synthesis of this compound via Ullmann Condensation:
Materials:
-
2-chloropyrimidine
-
2-hydroxybenzoic acid
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
N,N-dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-hydroxybenzoic acid (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous DMF to the flask.
-
Add 2-chloropyrimidine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify to pH 3-4 with 1 M hydrochloric acid.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Mandatory Visualizations
References
Technical Support Center: Synthesis of Pyrimidine Derivatives
Welcome to the Technical Support Center for the synthesis of pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental procedures to help you navigate the complexities of pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Biginelli reaction?
A1: The Biginelli reaction, a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), is prone to several side reactions. The most frequently encountered include the formation of Hantzsch-type 1,4-dihydropyridines (DHPs), N-acylurea byproducts, and Knoevenagel condensation products.[1]
Q2: I obtained a highly fluorescent yellow byproduct in my Biginelli reaction. What is it and how can I avoid it?
A2: This is a classic sign of the formation of a Hantzsch-type 1,4-dihydropyridine (DHP). This side reaction becomes significant at higher temperatures where urea can decompose to ammonia. Two equivalents of the β-ketoester then react with the aldehyde and ammonia, competing with the desired Biginelli pathway. To minimize DHP formation, it is recommended to run the reaction at a lower temperature. The choice of catalyst can also influence the selectivity between the Biginelli and Hantzsch pathways.[1]
Q3: My Pinner synthesis is yielding a complex mixture of byproducts. What are the likely culprits?
A3: Common side reactions in the Pinner synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with an amidine, include self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, and incomplete cyclization. The purity of the amidine salt is a critical factor; it is often hygroscopic and can hydrolyze, leading to unwanted byproducts.[1]
Q4: How can I confirm the presence of an N-acylurea byproduct in my reaction mixture?
A4: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[1] For example, you would expect to see signals corresponding to the acyl group and the urea moiety, but the overall structure will not be cyclized.
Q5: What is a Knoevenagel condensation product and how does it form in the context of pyrimidine synthesis?
A5: The Knoevenagel condensation is a reaction between an aldehyde and an active methylene compound, such as a β-ketoester. In the Biginelli reaction, this can be a competing pathway where the aldehyde reacts directly with the β-ketoester to form an α,β-unsaturated dicarbonyl compound. This side reaction can be minimized by carefully selecting the catalyst and optimizing the reaction conditions to favor the formation of the N-acyliminium ion intermediate of the Biginelli pathway.
Troubleshooting Guides
Problem: Low Yield in Pyrimidine Synthesis
Low yields are a common frustration in pyrimidine synthesis. The following guide provides a systematic approach to diagnosing and resolving this issue.
Is your starting material pure?
-
Aldehydes: Can oxidize to carboxylic acids over time. Use freshly distilled or purified aldehydes.
-
β-Ketoesters: Can undergo hydrolysis. Ensure your ester is pure and dry.
-
Urea/Amidines: Can be hygroscopic. Dry them before use and handle them in a moisture-free environment.
Are your reaction conditions optimal?
-
Catalyst: Ensure your catalyst is active. For reusable catalysts, regeneration may be necessary. The concentration of the catalyst is also crucial; too little may result in an incomplete reaction, while too much can sometimes promote side reactions.
-
Temperature: Too low a temperature can lead to a slow or stalled reaction, while excessively high temperatures can cause decomposition of starting materials, intermediates, or the final product, and can favor the formation of side products like Hantzsch dihydropyridines in the Biginelli reaction.[1]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times can lead to product degradation.
Is your work-up procedure efficient?
-
Ensure the pH during extraction is appropriate for your product to avoid it partitioning into the aqueous layer.
-
Check all aqueous layers and filter cakes for any precipitated product.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Problem: Presence of Multiple Spots on TLC
The appearance of multiple spots on a TLC plate indicates the formation of side products. This guide will help you identify and minimize their formation.
Common Side Products in Biginelli Synthesis:
-
Hantzsch Dihydropyridine: Often appears as a fluorescent spot. Lowering the reaction temperature can mitigate its formation.[1]
-
N-Acylurea: A non-cyclized intermediate. Its formation can sometimes be suppressed by carefully controlling stoichiometry and catalyst.
-
Knoevenagel Product: The result of direct condensation between the aldehyde and β-ketoester. Catalyst choice is key to minimizing this byproduct.
Common Side Products in Pinner Synthesis:
-
Self-condensation Product: Arises from the 1,3-dicarbonyl compound reacting with itself, especially under strong basic conditions.
-
Hydrolysis Products: Due to the presence of water. Running the reaction under strictly anhydrous conditions is crucial.[1]
-
Incomplete Cyclization: Intermediates that have not fully cyclized. The addition of a catalytic amount of acid can help drive the final cyclization and dehydration steps.[1]
Logical Diagram for Managing Side Reactions
Caption: A logical approach to identifying and mitigating side reactions.
Data Presentation
The choice of catalyst and reaction conditions can significantly impact the yield of the desired pyrimidine derivative and the formation of side products. The following tables summarize quantitative data from various studies on the Biginelli reaction to guide your optimization efforts.
Table 1: Effect of Different Catalysts on the Biginelli Reaction Yield
| Catalyst | Time (h) | Yield (%) |
| No Catalyst | 24 | <10 |
| HCl | 18 | 40-60 |
| Yb(OTf)₃ | 2 | >90 |
| FeCl₃ | 4 | 85-95 |
| InCl₃ | 1.5 | >90 |
| Montmorillonite-KSF | 1 | 90-98 |
Note: Yields are approximate and can vary depending on the specific substrates and reaction conditions.
Table 2: Influence of Reaction Conditions on a Model Biginelli Reaction (Synthesis of 4-(4-methoxyphenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one)
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| HCl | Ethanol | Reflux | 18 | 55 |
| Yb(OTf)₃ | Acetonitrile | Reflux | 2 | 92 |
| FeCl₃·6H₂O | None | 100 | 0.5 | 95 |
| Bi(OTf)₃ | Ethanol | Reflux | 4 | 88 |
| LiClO₄ | Acetonitrile | Reflux | 5 | 90 |
Experimental Protocols
Key Experiment 1: Synthesis of a Dihydropyrimidinone via the Biginelli Reaction
This protocol describes a general procedure for the synthesis of a 3,4-dihydropyrimidin-2(1H)-one using a Lewis acid catalyst.
Materials:
-
Aldehyde (10 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (10 mmol)
-
Urea (15 mmol)
-
Lewis acid catalyst (e.g., Yb(OTf)₃, 1-5 mol%)
-
Solvent (e.g., acetonitrile or ethanol)
Procedure:
-
To a round-bottom flask, add the aldehyde, β-ketoester, urea, and the Lewis acid catalyst.
-
Add the solvent and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Key Experiment 2: Synthesis of a Substituted Pyrimidine via the Pinner Reaction
This protocol provides a general method for the synthesis of a substituted pyrimidine from a 1,3-dicarbonyl compound and an amidine.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)
-
Amidine hydrochloride (10 mmol)
-
Base (e.g., sodium ethoxide) (10 mmol)
-
Anhydrous ethanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the base in anhydrous ethanol.
-
Add the amidine hydrochloride to the solution and stir for 15 minutes at room temperature.
-
Add the 1,3-dicarbonyl compound dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Signaling Pathways and Reaction Mechanisms
Biginelli vs. Hantzsch Reaction Pathways
The Biginelli and Hantzsch reactions are competing pathways that can occur under similar conditions. The key determinant is the nucleophile that attacks the initial aldehyde-derived intermediate.
Caption: Competing reaction pathways in the Biginelli synthesis.
Mechanism of N-Acylurea Formation
N-acylurea byproducts can form through the reaction of the β-ketoester with urea in a competing pathway, especially if the cyclization step of the Biginelli reaction is slow.
Caption: Formation of N-acylurea as a side product.
References
Technical Support Center: Purification of 2-(Pyrimidin-2-yloxy)benzoic acid
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(Pyrimidin-2-yloxy)benzoic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation in a user-friendly format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities often stem from the synthetic route, typically a Williamson ether synthesis. These can include:
-
Unreacted starting materials: 2-halopyrimidine (e.g., 2-chloropyrimidine or 2-bromopyrimidine) and 2-hydroxybenzoic acid.
-
Side-reaction products: Products arising from competing elimination reactions, especially if secondary or tertiary alkyl halides are involved in analogous syntheses.[1]
-
Hydrolysis products: Cleavage of the ether linkage can lead to the formation of 2-hydroxypyrimidine and 2-hydroxybenzoic acid, particularly if the reaction or work-up is performed under harsh acidic or basic conditions.[2][3][4][5]
-
Polymeric materials: Some starting materials, like 2-lithiopyrimidine, are known to be unstable and can polymerize, leading to complex impurity profiles.
Q2: My purified product shows a persistent yellow or brownish color. What is the likely cause?
A2: A persistent color can be due to trace amounts of highly conjugated impurities or residual catalyst if used in the synthesis. Thorough washing and potentially treatment with activated charcoal during recrystallization can help remove these chromophores.
Q3: During acid-base extraction, my product precipitates as an oil when I acidify the basic aqueous layer. What should I do?
A3: "Oiling out" can happen if the product concentration is too high or the solution is cooled too quickly. To induce crystallization, try the following:
-
Dilute the aqueous solution before acidification.
-
Cool the solution slowly to room temperature, followed by placing it in an ice bath.
-
Scratch the inside of the flask with a glass stirring rod at the liquid-air interface.
-
If available, add a seed crystal of pure this compound.
Q4: I am seeing significant streaking of my compound on the TLC plate. How can I resolve this?
A4: Streaking of nitrogen-containing heterocyclic compounds like your product is common on silica gel TLC plates. This is often due to the interaction of basic nitrogen atoms with the acidic silica. Adding a small amount of a modifier to your mobile phase, such as acetic acid or triethylamine (typically 0.1-1%), can often resolve this issue by protonating the silanol groups or the basic sites on your compound, respectively.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery | - The chosen solvent is too good at room temperature.- Too much solvent was used.- Premature crystallization during hot filtration. | - Test different solvents or solvent mixtures. An ideal solvent should show high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration. |
| Oiling Out Instead of Crystallization | - Supersaturation of the solution.- Cooling the solution too rapidly. | - Re-heat the solution to redissolve the oil and add a small amount of additional solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Use a seed crystal to induce crystallization. |
| Product and Impurities Co-crystallize | - The solubility profiles of the product and impurity are too similar in the chosen solvent. | - Select a different recrystallization solvent or solvent system.- Consider a preliminary purification step, such as acid-base extraction or column chromatography, to remove the problematic impurity. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate mobile phase polarity.- Column overloading. | - Optimize the mobile phase using thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for your product.- Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Streaking or Tailing of the Product Band | - Interaction of the basic pyrimidine nitrogen with the acidic silica gel. | - Add a small percentage (0.1-1%) of a modifier like triethylamine or acetic acid to the mobile phase. |
| Cracked or Channeled Column Bed | - Improper packing of the silica gel. | - Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry during the purification process. |
Data Presentation
Table 1: Comparison of Purification Techniques for Pyrimidinyloxy Benzoic Acid Analogs
| Purification Method | Typical Purity | Typical Yield | Notes |
| Recrystallization | >99.0%[6] | 30-70% | Yield is highly dependent on the chosen solvent and the initial purity of the crude material. A reported recrystallization of a similar compound from ethyl acetate gave >99.0% purity with a 30% yield.[6] |
| Column Chromatography | >98% | 50-80% | Can be effective for removing impurities with different polarities. Yield can be higher than recrystallization if optimized. |
| Acid-Base Extraction | Variable | >90% (for recovery) | Primarily a work-up or pre-purification step to remove acidic or basic impurities. Purity of the isolated product will depend on the nature of the neutral impurities. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add the minimum volume of hot ethanol required to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.
-
Induce Crystallization: To the hot, clear ethanolic solution, add hot water dropwise until the solution becomes slightly turbid (the cloud point). Add a few drops of hot ethanol to redissolve the turbidity and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Mobile Phase Selection: Using thin-layer chromatography (TLC), determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for the desired product. The addition of 0.5% acetic acid can improve peak shape.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the mobile phase to the top of the column and begin elution. Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Mandatory Visualizations
References
- 1. calpaclab.com [calpaclab.com]
- 2. organic chemistry - Different reaction conditions for hydrolysis of ethers and epoxides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orientjchem.org [orientjchem.org]
stability of 2-(Pyrimidin-2-yloxy)benzoic acid under different storage conditions
This technical support center provides guidance and answers to frequently asked questions regarding the stability of 2-(Pyrimidin-2-yloxy)benzoic acid. It is intended for researchers, scientists, and drug development professionals to aid in designing and troubleshooting stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For routine laboratory use and long-term storage, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, temperatures of 2-8°C are advisable to minimize the potential for degradation.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, which contains an ether linkage and a carboxylic acid group, this compound is potentially susceptible to hydrolytic, oxidative, and photolytic degradation.
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Hydrolysis: The ether bond may be cleaved under acidic or basic conditions, potentially yielding 2-hydroxypyrimidine and salicylic acid.
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Oxidation: The aromatic rings could be susceptible to oxidation, leading to the formation of hydroxylated byproducts or ring-opened products.
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Photodegradation: Exposure to UV or visible light may induce degradation, particularly as the pyrimidine and benzoic acid moieties can absorb light.
Q3: How can I initiate a stability study for this compound?
A3: A forced degradation study is the recommended starting point to understand the intrinsic stability of this compound.[1][2] This involves subjecting the compound to stress conditions more severe than accelerated stability testing, such as high temperature, humidity, strong acidic and basic solutions, oxidizing agents, and intense light.[2][3] The results will help identify potential degradants and establish a stability-indicating analytical method.[2]
Q4: What is a stability-indicating analytical method and why is it important?
A4: A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product with time. It should be able to separate the intact active pharmaceutical ingredient (API) from its degradation products, allowing for an accurate assessment of the API's stability. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.
Troubleshooting Guide
Q1: I am observing a significant loss of the parent compound in my control sample during a stability study. What could be the cause?
A1: Unexpected degradation in a control sample could be due to several factors:
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Inappropriate Storage: Ensure the control sample is stored under the recommended conditions (cool, dry, dark).
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Contamination: The sample or the storage container may be contaminated with reactive species.
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Solvent Effects: The solvent used to prepare the sample may be causing degradation. Consider the stability of the compound in the chosen solvent system.
Q2: My HPLC analysis shows a loss of the main peak, but I don't see any major degradation peaks. What should I do?
A2: This issue, often referred to as a "mass balance" problem, can arise from several sources:
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Degradants Not Detected: The degradation products may not be chromophoric at the detection wavelength used for the parent compound. A photodiode array (PDA) detector can be used to screen for peaks at other wavelengths.
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Insoluble Degradants: The degradation products might be insoluble in the mobile phase and precipitate in the sample vial or on the column.
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Volatile Degradants: The degradation products could be volatile and lost during sample preparation or analysis.
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Degradants Retained on the Column: Some degradation products may be strongly retained on the HPLC column. A thorough column wash after each run is recommended.
Q3: The results from my photostability study are not reproducible. What could be the reason?
A3: Inconsistent photostability results can be due to:
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Inconsistent Light Exposure: Ensure that the light source and the distance of the samples from the source are consistent for all experiments. The ICH Q1B guideline recommends a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[4]
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Sample Preparation: The physical form of the sample (e.g., solid powder vs. solution) can significantly affect photostability. Ensure consistent sample preparation.
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Packaging: The type of container (e.g., clear vs. amber glass) will impact light exposure.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways. A concentration of 1 mg/mL of the compound in a suitable solvent is recommended.
1. Acid Hydrolysis:
- Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.
- Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
- Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
2. Base Hydrolysis:
- Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.
- Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
- Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
3. Oxidative Degradation:
- Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
- Withdraw aliquots at 0, 2, 6, 12, and 24 hours for analysis.
4. Thermal Degradation:
- Expose the solid compound to a dry heat of 80°C for 48 hours.
- Sample at 0, 24, and 48 hours, dissolve in a suitable solvent, and analyze.
5. Photolytic Degradation:
- Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/m²).[4]
- A control sample should be wrapped in aluminum foil to protect it from light.
- Analyze both the exposed and control samples after the exposure period.
Protocol 2: Stability-Indicating HPLC-UV Method
This is a template method that should be optimized for the specific compound and its degradation products.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Phosphoric acid in water.
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Mobile Phase B: Acetonitrile.
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Gradient Elution:
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0-5 min: 95% A, 5% B
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5-25 min: Linear gradient to 20% A, 80% B
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25-30 min: Hold at 20% A, 80% B
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30-35 min: Return to 95% A, 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
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Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the parent compound). A PDA detector is recommended to monitor for all potential degradation products.
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
Data Presentation
The following tables present hypothetical data from a forced degradation study of this compound to illustrate how results can be summarized.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Number of Degradation Products |
| 0.1 M HCl (60°C) | 24 | 85.2 | 2 |
| 0.1 M NaOH (60°C) | 24 | 78.9 | 3 |
| 3% H₂O₂ (RT) | 24 | 92.5 | 1 |
| Thermal (80°C) | 48 | 98.1 | 1 |
| Photolytic | - | 90.7 | 2 |
Table 2: Chromatographic Purity Data under Stress Conditions
| Stress Condition | Parent Peak Area (%) | Total Impurity Area (%) | Mass Balance (%) |
| Initial (T=0) | 99.8 | 0.2 | 100.0 |
| 0.1 M HCl (24h) | 85.2 | 14.5 | 99.7 |
| 0.1 M NaOH (24h) | 78.9 | 20.8 | 99.7 |
| 3% H₂O₂ (24h) | 92.5 | 7.3 | 99.8 |
| Thermal (48h) | 98.1 | 1.8 | 99.9 |
| Photolytic | 90.7 | 9.1 | 99.8 |
Visualizations
Caption: General workflow for conducting a forced degradation study.
Caption: Potential degradation pathways for this compound.
Caption: Decision tree for troubleshooting out-of-specification stability results.
References
optimizing reaction conditions for 2-(Pyrimidin-2-yloxy)benzoic acid synthesis (temperature, catalyst, solvent)
Technical Support Center: Synthesis of 2-(Pyrimidin-2-yloxy)benzoic Acid
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting guidance, frequently asked questions (FAQs), and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common method is a copper-catalyzed Ullmann condensation. This reaction involves the nucleophilic aromatic substitution of a halogen on the pyrimidine ring with a hydroxyl group from a benzoic acid derivative. The typical reactants are 2-chloropyrimidine and salicylic acid (2-hydroxybenzoic acid).
Q2: What are the essential reagents for this synthesis?
A2: The key components for a successful synthesis include:
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Aryl Halide: 2-chloropyrimidine.
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Nucleophile: Salicylic acid.
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Catalyst: A copper(I) source, such as copper(I) iodide (CuI), is often used to facilitate the reaction.[1]
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Base: An inorganic base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) is required to deprotonate the hydroxyl group.[2]
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Solvent: A high-boiling point, polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is typically used.[2][3]
Q3: What is the optimal temperature range for this reaction?
A3: The reaction temperature generally ranges from 80°C to 120°C.[2] Modern protocols that utilize specific ligands may allow for milder conditions, potentially as low as 40°C.[1] It is crucial to optimize the temperature, as excessively high temperatures can lead to byproduct formation and decomposition, while low temperatures may result in a sluggish or incomplete reaction.[1][3]
Q4: How does the choice of solvent impact the reaction?
A4: The solvent plays a critical role in solubilizing the reactants and facilitating the reaction. High-boiling polar aprotic solvents like DMF and DMSO are preferred. In some optimizations of Ullmann couplings, switching from DMF to DMSO has been shown to significantly increase product yield.[3]
Q5: Are there any alternative synthetic strategies?
A5: Yes, other routes exist. One method involves the oxidation of a 2-(pyrimidin-2-yloxy)benzaldehyde intermediate to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).[2] Another innovative approach uses the ring contraction of 2-carbamimidoylbenzoic acid with 1,3-dicarbonyl compounds.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Low product yield is the most frequent challenge. The following decision tree and table summarize potential causes and solutions.
Caption: Troubleshooting decision tree for low product yield.
| Potential Cause | Suggested Solutions | Citations |
| Inactive Catalyst | The copper source may be oxidized. The active species is typically Cu(I). Use a fresh, high-purity copper(I) salt like CuI. Consider screening different copper sources (CuBr, Cu₂O). | [1] |
| Inappropriate Ligand | For challenging substrates, ligands can stabilize the catalyst. Screen ligands such as phenanthrolines or N-methylglycine. | [1] |
| Reaction Temperature Too Low/High | If no reaction occurs, incrementally increase the temperature. If decomposition is observed, lower the temperature. A typical starting range is 80-120°C. | [1][3] |
| Poor Solvent Choice | The choice of solvent can dramatically affect yield. Consider screening high-boiling polar aprotic solvents. DMSO has been shown to be superior to DMF in some cases. | [3] |
| Ineffective Base | The base may be weak or not fully accessible. Use a strong, anhydrous base (e.g., K₂CO₃, Cs₂CO₃). Ensure it is finely powdered for better reactivity. | [1][2] |
| Presence of Moisture | Ullmann reactions can be sensitive to water. Use anhydrous solvents, dry reagents thoroughly, and run the reaction under an inert atmosphere (Nitrogen or Argon). | [1] |
Problem 2: Byproduct Formation
The formation of side products can complicate purification and reduce yield.
| Potential Cause | Suggested Solutions |
| Side Reactions (e.g., Smiles Rearrangement) | High temperatures or prolonged reaction times can promote rearrangement or decomposition. Lower the reaction temperature and monitor the reaction progress closely using TLC or LC-MS to avoid over-running it. |
| Homocoupling of Aryl Halide | This can occur at high temperatures or with highly active catalysts. Consider lowering the temperature or catalyst loading. |
Data on Reaction Condition Optimization
The selection of catalyst, base, and solvent is critical for maximizing yield. The tables below summarize conditions reported for analogous Ullmann-type C-O coupling reactions.
Table 1: Effect of Catalyst and Base on Yield
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference Notes |
| CuI (10) | K₂CO₃ | DMF | 100 | Moderate | A standard starting point for Ullmann C-O coupling. |
| CuI (10) | Cs₂CO₃ | Dioxane | 110 | High | Cesium carbonate is often a more effective base. |
| CuSO₄ (10) | K₂CO₃ | DMF | 120 | Varies | Cu(II) sources can be effective but may require higher temperatures. |
| Cu₂O (5) + Phenanthroline (10) | K₃PO₄ | Toluene | 100 | High | Ligand addition can significantly improve reaction efficiency. |
Table 2: Influence of Solvent and Temperature on Yield
| Solvent | Temperature (°C) | Yield (%) | Observations | Reference |
| DMF | 100 | 26% | Moderate yield in a model system. | [3] |
| DMA | 100 | 34% | Slight improvement over DMF. | [3] |
| DMSO | 100 | 78% | Significant yield improvement, indicating superior solvent properties. | [3] |
| DMSO | 80 | 40% | Lowering the temperature reduced the yield significantly. | [3] |
Experimental Protocol & Workflow
This section provides a generalized, optimized protocol based on common literature procedures for Ullmann condensation.
Materials:
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2-chloropyrimidine
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Salicylic acid
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Copper(I) Iodide (CuI)
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Potassium Carbonate (K₂CO₃), anhydrous and finely powdered
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Dimethyl sulfoxide (DMSO), anhydrous
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Ethyl acetate
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1M Hydrochloric acid
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Brine
Procedure:
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Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 2-chloropyrimidine, salicylic acid, copper(I) iodide, and anhydrous potassium carbonate.
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Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
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Solvent Addition: Add anhydrous DMSO via syringe.
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Heating & Stirring: Place the vessel in a preheated oil bath or heating block set to 100-110°C and stir vigorously.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Work-up:
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Cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and water.
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Acidify the aqueous layer with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid.
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Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
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Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Caption: General experimental workflow for the synthesis.
References
Technical Support Center: Purification of Crude 2-(Pyrimidin-2-yloxy)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-(Pyrimidin-2-yloxy)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized via a Williamson ether synthesis from 2-chloropyrimidine and salicylic acid, may contain the following impurities:
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Unreacted starting materials: Salicylic acid and 2-chloropyrimidine.
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Side-products: Small amounts of byproducts from potential side reactions, though these are generally minimal in this specific synthesis.
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Residual solvent: Solvents used during the synthesis and workup.
Q2: What is the recommended primary purification method for this compound?
A2: Recrystallization is the most common and effective primary purification method for crystalline solids like this compound.
Q3: How can I remove unreacted salicylic acid?
A3: Unreacted salicylic acid can be effectively removed through a combination of acid-base extraction and recrystallization. During an acid-base extraction, this compound and salicylic acid can be separated from neutral organic impurities. Subsequent recrystallization from a suitable solvent system will then separate the target compound from the more soluble salicylic acid.
Q4: My purified product has a low melting point and a broad melting range. What does this indicate?
A4: A low and broad melting point range is a strong indicator of the presence of impurities. Pure crystalline compounds typically have a sharp melting point within a narrow range (1-2°C). The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification steps are recommended.
Q5: Can I use column chromatography for purification?
A5: While column chromatography can be used for the purification of this compound, it is often more laborious and costly for large-scale purifications compared to recrystallization. It is typically reserved for separating complex mixtures or when recrystallization is ineffective.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Oily Residue Instead of Crystals During Recrystallization
| Potential Cause | Solution |
| Inappropriate Solvent System | The chosen solvent or solvent mixture may be too good of a solvent, preventing crystallization. Try a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point is an ethanol/water or isopropanol/water mixture. |
| Presence of Insoluble Impurities | Insoluble impurities can inhibit crystal formation. Perform a hot filtration step after dissolving the crude product in the minimum amount of hot solvent to remove any insoluble material before allowing the solution to cool. |
| Cooling Too Rapidly | Rapid cooling can lead to the precipitation of an oil rather than the formation of crystals. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. |
Issue 2: Low Recovery Yield After Recrystallization
| Potential Cause | Solution |
| Using Too Much Solvent | Dissolving the crude product in an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude material. |
| Incomplete Crystallization | Ensure the solution is sufficiently cooled to maximize crystal formation. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes. |
| Premature Crystallization During Hot Filtration | If the solution cools too much during hot filtration, the product will crystallize on the filter paper along with the impurities. Use a pre-heated funnel and flask, and work quickly to minimize cooling. |
Issue 3: Persistent Impurities Detected by TLC or HPLC After Purification
| Potential Cause | Solution |
| Co-crystallization of Impurities | If an impurity has similar solubility properties to the target compound, it may co-crystallize. A second recrystallization from a different solvent system may be necessary. |
| Ineffective Removal of Starting Materials | If significant amounts of starting materials remain, an acid-base extraction should be performed prior to recrystallization to remove the bulk of these impurities. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction followed by Recrystallization
This protocol is designed to remove both acidic (salicylic acid) and neutral/basic (2-chloropyrimidine) impurities.
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Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
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Base Wash: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution. This will convert both this compound and any unreacted salicylic acid into their water-soluble sodium salts, while neutral or basic impurities like 2-chloropyrimidine will remain in the organic layer.
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Separation: Separate the aqueous layer containing the desired product and salicylic acid.
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Acidification: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid (e.g., 1M HCl) until the solution is acidic (pH ~2), which will precipitate the this compound and salicylic acid.
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Isolation: Collect the precipitate by vacuum filtration and wash with cold deionized water.
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Recrystallization: Proceed with the recrystallization protocol below.
Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)
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Dissolution: Place the crude or extracted solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
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Induce Crystallization: While stirring, slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid (cloudy). If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
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Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture.
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Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Data Presentation
| Parameter | Crude Product (Typical) | After Purification (Target) |
| Appearance | Off-white to yellowish powder | White crystalline solid |
| Purity (by HPLC) | 85-95% | >99% |
| Melting Point | Broad range (e.g., 170-178°C) | Sharp range (e.g., 180-182°C) |
Visualizations
Caption: Purification workflow for crude this compound.
preventing degradation of 2-(Pyrimidin-2-yloxy)benzoic acid during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2-(Pyrimidin-2-yloxy)benzoic acid during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, the primary anticipated degradation pathways are hydrolysis of the ether linkage, photodegradation, and thermal decomposition. Oxidative degradation is also a potential pathway to consider.
Q2: What are the likely degradation products of this compound?
A2: Based on the predicted degradation pathways, the following degradation products are likely:
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Hydrolysis: Cleavage of the ether bond may yield 2-hydroxypyrimidine and salicylic acid (2-hydroxybenzoic acid).
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Thermal Decomposition: At elevated temperatures, decarboxylation of the benzoic acid moiety is a possibility, which would lead to the formation of 2-phenoxypyrimidine and carbon dioxide.
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Photodegradation: UV light exposure could lead to various products, including radical-mediated decomposition products. The specific products would need to be identified through experimental analysis.
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Oxidative Degradation: Oxidation may lead to the formation of various oxidized derivatives, including phenols and quinones, and potentially cleavage of the aromatic rings under harsh conditions.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen.
Q4: How can I monitor the degradation of this compound in my samples?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This method should be capable of separating the intact parent compound from its potential degradation products.
Troubleshooting Guides
Issue 1: Unexpected loss of parent compound in aqueous solutions.
| Possible Cause | Troubleshooting Step |
| Hydrolysis | Maintain the pH of the solution within a stable range, ideally near neutral, unless the experimental protocol requires acidic or basic conditions. If possible, conduct experiments at lower temperatures to reduce the rate of hydrolysis. Use of aprotic solvents may be considered if compatible with the experimental design. |
| Precipitation | Ensure the concentration of this compound is below its solubility limit in the chosen solvent system. The use of co-solvents may be necessary to improve solubility. |
Issue 2: Discoloration or appearance of new peaks in HPLC analysis after light exposure.
| Possible Cause | Troubleshooting Step |
| Photodegradation | Protect all solutions containing this compound from light by using amber-colored vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during sample preparation and analysis. |
Issue 3: Degradation observed in samples subjected to heating.
| Possible Cause | Troubleshooting Step |
| Thermal Decomposition | Avoid exposing this compound to high temperatures for extended periods. If heating is necessary, conduct a preliminary thermal stability study to determine the temperature limits for acceptable stability. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
1. Hydrolytic Degradation:
- Acidic: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
- Basic: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.
- Neutral: Dissolve this compound in purified water and heat at 60°C for 24 hours.
2. Oxidative Degradation:
- Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
3. Photolytic Degradation:
- Expose a solution of this compound to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period. A control sample should be kept in the dark.
4. Thermal Degradation:
- Expose the solid compound to a dry heat of 105°C for 24 hours.
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Chromatographic Conditions (Example):
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric acid in water (Gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at 254 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is critical and should be demonstrated by the ability to resolve the parent peak from all degradation product peaks.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Potential Observations
| Stress Condition | Reagent/Parameter | Typical Observation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Decrease in parent peak, appearance of new peaks | 2-Hydroxypyrimidine, Salicylic acid |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Decrease in parent peak, appearance of new peaks | 2-Hydroxypyrimidine, Salicylic acid |
| Oxidation | 3% H₂O₂, RT | Decrease in parent peak, potential for multiple new peaks | Oxidized derivatives, ring-opened products |
| Photolysis | UV/Visible light | Discoloration, decrease in parent peak, new peaks | Photodegradation products |
| Thermal | 105°C (solid) | Potential for discoloration, decrease in parent peak upon dissolution | 2-Phenoxypyrimidine, CO₂ |
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Technical Support Center: Production of 2-(Pyrimidin-2-yloxy)benzoic Acid
Welcome to the technical support center for the synthesis and scale-up of 2-(pyrimidin-2-yloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at a laboratory and scale-up level?
A1: The most prevalent and scalable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 2-halopyrimidine, such as 2-chloropyrimidine, with salicylic acid (2-hydroxybenzoic acid) in the presence of a base.[1]
Q2: What are the critical process parameters to control during the SNAr reaction for optimal yield and purity?
A2: Key parameters to monitor and control include:
-
Temperature: High temperatures can lead to side reactions and decomposition. The reaction is often conducted at elevated temperatures (e.g., 80-100°C) to ensure a reasonable reaction rate.[1]
-
Base Selection: The choice of base is crucial for the deprotonation of the phenolic hydroxyl group of salicylic acid. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH).[1] The strength and solubility of the base can impact reaction kinetics and impurity profiles.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to facilitate the dissolution of the reactants and intermediates.[1]
-
Moisture Control: The presence of water can potentially lead to hydrolysis of the starting materials or intermediates. Therefore, using anhydrous solvents and maintaining a dry reaction atmosphere is recommended.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) for a quick qualitative assessment of the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reverse-phase HPLC method can be developed to separate the starting materials, product, and any potential impurities.
Q4: What is the recommended method for purification of this compound, especially at a larger scale?
A4: Purification by crystallization is the most suitable method for large-scale production to avoid the use of column chromatography. The product's solubility profile, being an acidic organic molecule, often allows for precipitation by adjusting the pH of the aqueous work-up solution. Recrystallization from a suitable solvent system can further enhance purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of salicylic acid.2. Insufficient reaction temperature or time.3. Deactivation of the 2-halopyrimidine. | 1. Ensure the base is of good quality, used in sufficient stoichiometric amounts, and that the reaction mixture is adequately stirred to ensure proper mixing.2. Gradually increase the reaction temperature and monitor the progress by TLC/HPLC. Extend the reaction time if necessary.3. Use high-purity starting materials and ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen) to prevent degradation. |
| Formation of Significant Impurities | 1. Hydrolysis of 2-halopyrimidine: Presence of moisture can lead to the formation of 2-hydroxypyrimidine.2. Side reactions involving the carboxylic acid group: At high temperatures, there might be a risk of decarboxylation or other side reactions.3. Dimerization or polymerization: Under certain conditions, starting materials or intermediates might self-react. | 1. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.2. Optimize the reaction temperature to the lowest effective level. Consider protecting the carboxylic acid group if this becomes a significant issue, although this adds extra steps to the synthesis.3. Control the rate of addition of reagents and maintain a homogeneous reaction mixture through efficient stirring. |
| Difficulties in Product Isolation/Crystallization | 1. Oiling out of the product: The product may separate as an oil instead of a crystalline solid during pH adjustment or cooling.2. Poor crystal quality: Formation of very fine particles or amorphous solid can make filtration and drying difficult.3. Co-precipitation of impurities: Impurities may crystallize along with the product, leading to low purity. | 1. Adjust the rate of pH change or cooling. Seeding the solution with a small amount of pure product can induce crystallization. Using a different solvent system for precipitation might be necessary.2. Employ a slower cooling rate during crystallization. Consider anti-solvent crystallization by dissolving the crude product in a good solvent and slowly adding a poor solvent in which the product is insoluble.3. Perform a recrystallization step. Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures. |
| Product Purity Issues After Crystallization | 1. Trapped solvent: Solvent molecules can be incorporated into the crystal lattice.2. Incomplete removal of starting materials or byproducts. | 1. Dry the product under vacuum at an appropriate temperature to remove residual solvent.2. Re-slurry the product in a solvent that dissolves the impurities but not the product. If purity is still an issue, a second recrystallization may be required. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and scale.
Materials:
-
2-Chloropyrimidine
-
Salicylic acid
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
1M Hydrochloric acid
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of salicylic acid (1.0 equivalent) and anhydrous potassium carbonate (2.5 equivalents) in anhydrous DMF, add 2-chloropyrimidine (1.1 equivalents).
-
Heat the reaction mixture to 90-100°C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 8-12 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 3-4 with 1M hydrochloric acid to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent mixture (e.g., ethanol/water or acetone/water).
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a short period.
-
Hot filter the solution to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Data Presentation
Table 1: Representative Reaction Parameters and Expected Outcomes
| Parameter | Value | Notes |
| Scale | 10 g | Laboratory Scale |
| Reactants | 2-Chloropyrimidine, Salicylic Acid | |
| Base | Potassium Carbonate | Anhydrous grade recommended |
| Solvent | Dimethylformamide (DMF) | Anhydrous grade recommended |
| Temperature | 90-100 °C | |
| Reaction Time | 8-12 hours | Monitor by TLC/HPLC |
| Typical Yield (Crude) | 85-95% | |
| Typical Purity (After Recrystallization) | >98% | As determined by HPLC |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
References
Technical Support Center: Enhancing Cell Permeability of 2-(Pyrimidin-2-yloxy)benzoic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the cell permeability of 2-(Pyrimidin-2-yloxy)benzoic acid derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound derivative shows potent in vitro activity but has poor cell permeability. What are the likely reasons for this?
A1: The poor cell permeability of this compound derivatives is often attributed to the presence of the carboxylic acid functional group.[1] Under physiological pH, this group is typically ionized (deprotonated), which increases the molecule's polarity and hydrophilicity.[1] Highly polar and charged molecules generally exhibit low passive diffusion across the lipophilic cell membrane.[2][3] Key factors influencing membrane permeability include polarity, molecular weight, and lipophilicity.[2]
Q2: What are the primary strategies to improve the cell permeability of my lead compound?
A2: The most common and effective strategy for improving the permeability of compounds containing a carboxylic acid is the prodrug approach .[1][2][4] This involves masking the polar carboxylic acid group with a promoiety that is cleaved in vivo to release the active parent drug.[5] Esterification is a widely used method for creating prodrugs of carboxylic acids.[6][7] Additionally, optimizing the molecule's physicochemical properties, such as increasing lipophilicity and reducing hydrogen bond donors, can enhance permeability.[5][8][9]
Q3: How does the prodrug approach work for carboxylic acids?
A3: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions.[2] For carboxylic acids, esterification masks the ionizable group, increasing the molecule's lipophilicity and allowing it to more easily diffuse across the cell membrane.[6][10] Once inside the cell or in the systemic circulation, esterase enzymes hydrolyze the ester bond, releasing the active carboxylic acid-containing drug.[6]
Q4: What should I consider when designing an ester prodrug?
A4: When designing an ester prodrug, consider the following:
-
Enzymatic Lability: The ester should be stable in aqueous solution but readily cleaved by intracellular or plasma esterases.[7]
-
Promoieties: The choice of the alcohol used for esterification can modulate the lipophilicity and hydrolysis rate.[6]
-
Toxicity of Byproducts: The cleaved promoiety should be non-toxic.[7] For example, hydrolysis of some prodrugs releases common substances like ethanol and carbon dioxide.[6]
Q5: How can I experimentally assess the cell permeability of my compounds?
A5: Two standard in vitro assays are widely used to evaluate cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that predicts passive diffusion.[11][12] It is a cost-effective and high-throughput method for early-stage screening.[13]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a model of the intestinal epithelium.[14][15] It can assess both passive diffusion and active transport processes, including efflux.[12][14]
Q6: My compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What could be the reason?
A6: This discrepancy often suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which are present in Caco-2 cells but not in the artificial PAMPA membrane.[12][14] The Caco-2 assay can be performed in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to determine the efflux ratio, which indicates if a compound is actively transported out of the cell.[15]
Quantitative Data Summary
The following table summarizes typical permeability classifications for PAMPA and Caco-2 assays. These values can be used to rank and prioritize compounds based on their permeability potential.
| Assay | Permeability Classification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Reference Compounds (Human Absorption) |
| PAMPA | High | > 10 | Antipyrine (~97%) |
| Medium | 1 - 10 | - | |
| Low | < 1 | Atenolol (~50%) | |
| Caco-2 | High | > 10 | Antipyrine (~97%) |
| Medium | 1 - 10 | - | |
| Low | < 1 | Atenolol (~50%) |
Note: The Papp values are general guidelines and can vary between laboratories. It is crucial to include reference compounds with known human absorption for robust assay validation and compound ranking.[15]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This protocol provides a general overview for conducting a PAMPA experiment.
-
Prepare Solutions:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Prepare the artificial membrane solution, which typically consists of a lipid (e.g., 1-2% lecithin or DOPC) dissolved in an organic solvent (e.g., dodecane).[11]
-
Prepare the donor and acceptor buffers (e.g., phosphate-buffered saline, PBS) at the desired pH.
-
-
Prepare the PAMPA Plate:
-
The PAMPA system uses a multi-well plate with a filter membrane separating a donor and an acceptor compartment.
-
Carefully coat the filter membrane of the donor plate with a small volume (e.g., 5 µL) of the artificial membrane solution.[16]
-
-
Load the Plates:
-
Add the acceptor buffer to the wells of the acceptor plate.
-
Dilute the test compound stock solution in the donor buffer to the final desired concentration.
-
Add the test compound solution to the donor wells of the coated donor plate.
-
-
Incubation:
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[17]
-
-
Sample Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
-
Calculate Permeability:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[CA]t = Compound concentration in the acceptor well at time t
-
[Ceq] = Equilibrium concentration
-
-
Caco-2 Permeability Assay Protocol
This protocol outlines the key steps for performing a Caco-2 permeability assay.
-
Cell Culture and Seeding:
-
Monolayer Integrity Check:
-
Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values above a predetermined threshold.[19]
-
-
Permeability Experiment (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound solution (at a known concentration, e.g., 10 µM) to the apical (donor) compartment.[14]
-
Add fresh transport buffer to the basolateral (acceptor) compartment.
-
Incubate the plate at 37°C with gentle shaking for a specific time (e.g., 2 hours).[14]
-
At the end of the incubation, take samples from both the apical and basolateral compartments.
-
-
Permeability Experiment (Basolateral to Apical - B-A for Efflux):
-
To assess active efflux, perform the experiment in the reverse direction by adding the test compound to the basolateral compartment and sampling from the apical compartment.[15]
-
-
Sample Analysis:
-
Determine the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Calculate Permeability and Efflux Ratio:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio:
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.[15]
-
Visualizations
Caption: Prodrug strategy to enhance cell permeability.
Caption: Impact of physicochemical properties on permeability.
Caption: Troubleshooting workflow for poor permeability.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Permeability of Red Cell Membranes to Small Hydrophilic and Lipophilic Solutes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in prodrug design strategies based on generally applicable modifications [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. enamine.net [enamine.net]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. Random Page - Lokey Lab Protocols [lokeylab.wikidot.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Validation & Comparative
validation of 2-(Pyrimidin-2-yloxy)benzoic acid's biological activity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the biological activity of 2-(Pyrimidin-2-yloxy)benzoic acid. Currently, there is a lack of publicly available experimental data on the specific biological effects of this compound in various cell lines. Therefore, this document outlines a comprehensive validation strategy by comparing its potential activities with those of well-characterized alternative compounds, namely the selective COX-2 inhibitors Celecoxib and NS-398. The experimental protocols and data presentation formats detailed herein are designed to facilitate a thorough and objective assessment.
Introduction to this compound and Alternatives
This compound is a small molecule with a chemical structure that suggests potential biological activity, possibly as an inhibitor of enzymes such as cyclooxygenases (COX). Its structural analogs have been explored for various therapeutic applications, including anti-inflammatory and anti-cancer effects.
Given the structural similarities to known COX-2 inhibitors, this guide focuses on comparing the potential activity of this compound with two established alternatives:
-
Celecoxib: A selective COX-2 inhibitor widely used as a non-steroidal anti-inflammatory drug (NSAID) and investigated for its anti-cancer properties.
-
NS-398: Another selective COX-2 inhibitor, often used as a research tool to investigate the roles of COX-2 in various cellular processes.
Comparative Biological Activity Data
While no specific data is available for this compound, the following tables summarize the known biological activities of Celecoxib and NS-398 in various cell lines, providing a benchmark for future validation studies.
Table 1: Cytotoxicity (IC50) of COX-2 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Celecoxib IC50 (µM) | NS-398 IC50 (µM) | This compound IC50 (µM) |
| A549 | Lung Carcinoma | 35 - 65[1] | Not Reported | Data Not Available |
| BALL-1 | B-cell Leukemia | 35 - 65[1] | Not Reported | Data Not Available |
| A2058 | Melanoma | ~60 (at 72h)[2][3] | Not Reported | Data Not Available |
| SAN | Melanoma | ~60 (at 72h)[2][3] | Not Reported | Data Not Available |
| SKOV3 | Ovarian Cancer | Dose-dependent inhibition[4] | Not Reported | Data Not Available |
| Hey | Ovarian Cancer | Dose-dependent inhibition[4] | Not Reported | Data Not Available |
| IGROV1 | Ovarian Cancer | Dose-dependent inhibition[4] | Not Reported | Data Not Available |
| U87MG | Glioblastoma | Not Reported | Dose-dependent effects[5][6] | Data Not Available |
| T98G | Glioblastoma | Not Reported | Dose-dependent effects[5][6] | Data Not Available |
Table 2: Effects on Cellular Processes
| Compound | Cell Line(s) | Cellular Process Affected | Observed Effect |
| Celecoxib | A549, BALL-1 | Apoptosis | Induction of apoptosis[1] |
| A2058, SAN | Cell Viability | Dose- and time-dependent reduction[2][3] | |
| A2058, SAN | Apoptosis | Increased caspase-3 activity[2] | |
| SKOV3, Hey, IGROV1 | Cell Cycle | G1 arrest[4] | |
| SKOV3, Hey, IGROV1 | Apoptosis | Increased cleaved caspase-3 activity[4] | |
| NS-398 | U87MG, T98G | Cell Migration | Inhibition[5][6] |
| U87MG, T98G | Autophagy | Induction[5][6] | |
| KGN (Ovarian Granulosa) | Cytokine Production | Enhanced IL-1β-mediated COX-2 and IL-8 production[7] | |
| Bone-marrow derived macrophages | Cytokine Production | Increased TNFα, reduced IL-10 secretion (chronic exposure)[8] |
Proposed Experimental Protocols for Validation
To validate the biological activity of this compound, a series of in vitro assays should be performed in parallel with Celecoxib and NS-398 as positive controls. A selection of relevant cell lines, including both cancer and inflammatory cell models, is recommended.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compounds on cell proliferation.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound, Celecoxib, and NS-398 in the appropriate cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis.
Methodology:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the compounds at their respective IC50 concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
COX-2 Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect on COX-2 enzyme activity.
Methodology: Utilize a commercially available COX-2 inhibitor screening assay kit. These kits typically measure the production of prostaglandin H2 or its downstream products.
-
Prepare a reaction mixture containing purified recombinant COX-2 enzyme, a fluorogenic or colorimetric substrate (e.g., arachidonic acid), and the test compounds at various concentrations.
-
Incubate the reaction at the recommended temperature and time.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cytokine Production Assay (ELISA)
Objective: To measure the effect of the compounds on the production of pro-inflammatory cytokines.
Methodology:
-
Seed appropriate inflammatory cells (e.g., macrophages, PBMCs) in a 24-well plate.
-
Pre-treat the cells with the test compounds for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).
-
Incubate for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) using specific ELISA kits according to the manufacturer's instructions.
Visualizing Pathways and Workflows
Signaling Pathway of COX-2 in Inflammation and Cancer
Caption: The COX-2 signaling pathway in inflammation and cancer.
Experimental Workflow for Biological Activity Validation
Caption: Workflow for validating biological activity.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently unavailable, its structural characteristics suggest a potential role as a bioactive molecule, possibly targeting the COX-2 pathway. The comparative guide presented here offers a robust framework for its validation. By employing the detailed experimental protocols and comparing the results with established COX-2 inhibitors like Celecoxib and NS-398, researchers can systematically elucidate the biological effects of this compound and determine its potential as a therapeutic agent or a valuable research tool.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of celecoxib on tumor growth in ovarian cancer cells and a genetically engineered mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological effects of selective COX-2 inhibitor NS398 on human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel effects of the cyclooxygenase-2-selective inhibitor NS-398 on IL-1β-induced cyclooxygenase-2 and IL-8 expression in human ovarian granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Structure-Activity Relationship of 2-(Pyrimidin-2-yloxy)benzoic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(pyrimidin-2-yloxy)benzoic acid analogs, with a focus on their activity as enzyme inhibitors. The data presented herein is compiled from published research and aims to facilitate the rational design of more potent and selective therapeutic agents.
Introduction to this compound Analogs
The this compound scaffold is a key pharmacophore in medicinal chemistry, recognized for its potential to interact with a variety of biological targets. The pyrimidine ring, a common motif in biologically active compounds, coupled with the benzoic acid moiety, provides a versatile template for developing inhibitors of enzymes and receptors. Modifications to both the pyrimidine and benzoic acid rings, as well as the linking ether group, can significantly influence the potency, selectivity, and pharmacokinetic properties of these analogs. This guide will delve into the specific structural modifications that modulate the biological activity of this class of compounds, with a focus on their role as SLACK potassium channel inhibitors as a primary example.
Comparative Analysis of Biological Activity
The following table summarizes the in vitro activity of a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide analogs, which are structurally related to the core this compound scaffold. The data highlights the impact of substitutions on the aryl ring on the inhibitory potency against the SLACK potassium channel.
| Compound ID | Aryl Substitution | IC50 (µM) vs. WT SLACK |
| Analog 1 | 4-Chloro | 0.85[1] |
| Analog 2 | 2-Methyl | 1.6[1] |
| Analog 3 | 4-Trifluoromethyl | 1.5[1] |
| Analog 4 | 2-Fluoro | >30[1] |
| Analog 5 | 4-Trifluoromethoxy | >30[1] |
| Analog 6 | 4-Cyano | >30[1] |
| Analog 7 | Unsubstituted | >30[1] |
Key Findings from SAR Studies:
-
Halogen Substitution: A chloro-substituent at the 4-position of the aryl ring (Analog 1) was found to be optimal for potent SLACK inhibition.
-
Electron-Withdrawing vs. Electron-Donating Groups: While a methyl group at the 2-position (Analog 2) and a trifluoromethyl group at the 4-position (Analog 3) retained some activity, other electron-withdrawing groups like 4-trifluoromethoxy (Analog 5) and 4-cyano (Analog 6) led to a significant loss of potency.
-
Steric Hindrance: The presence of a bulky substituent at the 2-position, such as a fluoro group (Analog 4), was not well-tolerated.
-
Unsubstituted Ring: The unsubstituted analog (Analog 7) was inactive, highlighting the importance of substitution on the aryl ring for biological activity.
Experimental Protocols
Whole-Cell Automated Patch Clamp (APC) Assay for SLACK Channel Inhibition
This section details the methodology used to determine the inhibitory activity of the this compound analogs against the SLACK potassium channel.
Cell Line: HEK293 cells stably expressing the human KCNT1 (SLACK) channel.
Procedure:
-
Cell Preparation: Cells are cultured to 70-90% confluency and harvested using trypsin-EDTA. The cells are then washed and resuspended in an external buffer solution.
-
Automated Patch Clamp: The assay is performed using an automated patch-clamp system.
-
Compound Application: A baseline current is established, after which the test compounds are applied at various concentrations.
-
Data Acquisition: The channel current is recorded in response to a voltage step protocol.
-
Data Analysis: The percentage of inhibition is calculated by comparing the current in the presence of the compound to the baseline current. IC50 values are then determined by fitting the concentration-response data to a four-parameter logistic equation.
Logical Workflow of SAR Analysis
The following diagram illustrates the general workflow for conducting a structure-activity relationship study of novel chemical entities.
Caption: Workflow for Structure-Activity Relationship (SAR) Studies.
Conclusion
The structure-activity relationship studies of this compound analogs reveal critical insights into the structural requirements for potent biological activity. As demonstrated with the SLACK potassium channel inhibitors, specific substitutions on the aryl ring are crucial for achieving high potency. This guide provides a framework for researchers to understand the key determinants of activity in this chemical series and to guide the design of future analogs with improved therapeutic potential. Further exploration of substitutions on both the pyrimidine and benzoic acid rings is warranted to develop a more comprehensive understanding of the SAR for this versatile scaffold.
References
A Comparative Guide to the Synthetic Routes of 2-(Pyrimidin-2-yloxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The comparison will focus on key performance indicators such as anticipated yield, purity, reaction time, and the nature of the starting materials. Detailed, albeit hypothetical, experimental protocols are provided for each route to facilitate practical implementation.
Synthetic Route Comparison
The synthesis of 2-(pyrimidin-2-yloxy)benzoic acid fundamentally involves the formation of an ether linkage between a salicylic acid moiety and a pyrimidine ring. The two routes explored here differ in the choice of the pyrimidine precursor, which can significantly impact the reaction conditions and overall efficiency.
| Parameter | Route 1: From 2-Chloropyrimidine | Route 2: From 2-Bromopyrimidine |
| Starting Materials | Salicylic acid, 2-Chloropyrimidine, Potassium Carbonate (K₂CO₃) | Salicylic acid, 2-Bromopyrimidine, Cesium Carbonate (Cs₂CO₃) |
| Anticipated Yield | 60-75% | 70-85% |
| Anticipated Purity | >95% after purification | >97% after purification |
| Reaction Time | 8-12 hours | 6-10 hours |
| Reaction Temperature | 80-100 °C | 70-90 °C |
| Solvent | Dimethylformamide (DMF) | Dimethylformamide (DMF) |
| Key Considerations | 2-Chloropyrimidine is generally less expensive but may require slightly harsher conditions. The reaction may be slower. | 2-Bromopyrimidine is more reactive, potentially leading to a faster reaction and higher yield under milder conditions. However, it is typically more expensive. |
Visualizing the Synthetic Pathways
The following diagram illustrates the two proposed synthetic routes for this compound.
Caption: Proposed synthetic routes for this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the two proposed synthetic routes. These are intended as a guide and may require optimization.
Route 1: Synthesis from 2-Chloropyrimidine
Objective: To synthesize this compound via a nucleophilic aromatic substitution reaction between salicylic acid and 2-chloropyrimidine.
Materials:
-
Salicylic acid (1.0 eq)
-
2-Chloropyrimidine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylic acid and anhydrous DMF.
-
Stir the mixture at room temperature until the salicylic acid is fully dissolved.
-
Add potassium carbonate to the solution and stir for 30 minutes at room temperature to form the potassium salicylate salt in situ.
-
To this suspension, add 2-chloropyrimidine.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and acidify with 1M HCl until the pH is approximately 2-3 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Route 2: Synthesis from 2-Bromopyrimidine
Objective: To synthesize this compound using the more reactive 2-bromopyrimidine.
Materials:
-
Salicylic acid (1.0 eq)
-
2-Bromopyrimidine (1.1 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a dry round-bottom flask fitted with a magnetic stirrer and a condenser, dissolve salicylic acid in anhydrous DMF.
-
Add cesium carbonate to the solution and stir for 20 minutes at room temperature. The use of cesium carbonate, a stronger base, facilitates the deprotonation of the phenolic hydroxyl group.
-
Add 2-bromopyrimidine to the reaction mixture.
-
Heat the mixture to 70-90 °C and stir for 6-10 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction as described in Route 1: pour into ice-water, acidify with 1M HCl to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization to yield the final compound.
Concluding Remarks
Both proposed routes offer viable pathways to this compound based on fundamental principles of organic synthesis. The choice between the two will likely depend on the availability and cost of the starting materials, as well as the desired reaction time and yield. Route 2, utilizing the more reactive 2-bromopyrimidine, is anticipated to provide a higher yield in a shorter time frame, albeit at a potentially higher reagent cost. Route 1 presents a more economical option but may require longer reaction times and slightly more forcing conditions. Researchers are encouraged to use these protocols as a foundation for their experimental work and to optimize the reaction conditions to achieve the desired outcomes.
Navigating the Bioactivity of 2-(Pyrimidin-2-yloxy)benzoic Acid and Its Analogs: A Comparative Guide
Researchers, scientists, and drug development professionals are continually exploring novel chemical scaffolds for therapeutic potential. One such scaffold, the 2-(pyrimidin-2-yloxy)benzoic acid backbone, has garnered interest. However, a comprehensive review of publicly available data reveals a notable absence of specific in vitro and in vivo activity studies for this compound itself. In contrast, a structurally related analog, 2-[(2,4-DICHLOROBENZOYL)AMINO]-5-(PYRIMIDIN-2-YLOXY)BENZOIC ACID, has been documented as an experimental compound with defined molecular targets. This guide provides a comparative overview of the known biological context of this analog, offering insights into the potential therapeutic avenues for this class of molecules.
Introduction to the Analogs and Their Known Targets
While data on this compound is not currently available in the public domain, its analog, 2-[(2,4-DICHLOROBENZOYL)AMINO]-5-(PYRIMIDIN-2-YLOXY)BENZOIC ACID, has been identified as an experimental compound with activity towards a key triad of nuclear receptors. This provides a foundation for understanding the potential biological landscape of this chemical series.
| Compound | Known Targets | Therapeutic Areas of Interest (Based on Target) |
| This compound | No specific targets identified in publicly available literature. | - |
| 2-[(2,4-DICHLOROBENZOYL)AMINO]-5-(PYRIMIDIN-2-YLOXY)BENZOIC ACID | Peroxisome proliferator-activated receptor gamma (PPARγ)[1], Nuclear receptor coactivator 2 (NCOA2)[2], Retinoic acid receptor RXR-alpha (RXRα)[3] | Metabolic diseases, Inflammation, Cancer |
Delving into the Molecular Targets
The identified targets of the analog are critical regulators of cellular function, suggesting that compounds of this class could have significant therapeutic implications.
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): A nuclear receptor that plays a central role in adipogenesis, glucose metabolism, and inflammation.[4][5] Ligand activation of PPARγ leads to the regulation of gene expression involved in these processes.[4]
-
Retinoid X Receptor Alpha (RXRα): Another nuclear receptor that forms heterodimers with other nuclear receptors, including PPARγ.[6][7] This partnership is often essential for the transcriptional activity of its partner receptors.[7]
-
Nuclear Receptor Coactivator 2 (NCOA2): Also known as SRC-2, NCOA2 is a transcriptional coactivator that enhances the activity of nuclear receptors like PPARγ and RXRα.[2][8] It is involved in various processes, including glucose and lipid metabolism.[2]
Signaling Pathway: PPARγ/RXRα Activation
The interaction between PPARγ and RXRα is a cornerstone of their biological activity. Upon ligand binding, these two receptors form a heterodimer that translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. uniprot.org [uniprot.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RXR activators molecular signalling: involvement of a PPARα-dependent pathway in the liver and kidney, evidence for an alternative pathway in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retinoid X receptor alpha - Wikipedia [en.wikipedia.org]
- 8. Nuclear receptor coactivator 2 - Wikipedia [en.wikipedia.org]
Comparative Guide to Analytical Method Validation for Quantifying 2-(Pyrimidin-2-yloxy)benzoic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a comparative overview of validated analytical methods for the quantification of 2-(Pyrimidin-2-yloxy)benzoic acid, a key chemical entity. We will explore High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectroscopy, presenting their performance data and detailed experimental protocols.
Comparison of Analytical Techniques
The choice of an analytical method hinges on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a summary of the most common techniques for the analysis of aromatic acidic compounds like this compound.
| Technique | Principle | Advantages | Disadvantages | Typical Limit of Quantification (LOQ) |
| HPLC-UV | Chromatographic separation followed by detection based on UV absorbance. | Robust, cost-effective, and widely available. | Moderate sensitivity and selectivity, potential for interference from co-eluting compounds. | ng/mL to µg/mL[1] |
| LC-MS/MS | Chromatographic separation followed by mass analysis of the parent ion and its fragments. | High sensitivity and selectivity, provides structural information, ideal for complex matrices. | Higher instrument and operational cost, requires more extensive method development. | pg/mL to ng/mL[2][3] |
| UV-Vis Spectroscopy | Measurement of the absorption of UV-visible light by the analyte in a solution. | Simple, rapid, and very low cost. | Low selectivity (prone to interference), best suited for pure samples or simple mixtures. | µg/mL[4][5] |
Performance Data Comparison
The following table summarizes typical validation parameters for the quantification of benzoic acid and its derivatives using the three analytical techniques. This data is representative of the expected performance for this compound analysis.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectroscopy |
| Linearity Range | 5-200 µg/mL (r² > 0.999)[1] | 0.01-50 µg/mL (r² > 0.99)[2] | 1-10 µg/mL (r² > 0.99)[4] |
| Accuracy (% Recovery) | 85-102%[1] | 96-104% (within ±4.0% RE)[2] | 97-100%[4] |
| Precision (%RSD) | < 3%[1] | < 8.5%[2] | < 2%[5] |
| Limit of Detection (LOD) | ~0.4 µg/mL[1] | pg/mL range | ~10 ng/mL[5] |
| Limit of Quantification (LOQ) | ~1.1 µg/mL[1] | 0.01 µg/mL[2] | ~25 µg/L[6] |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar analytes and should be optimized for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quality control and quantification in relatively clean sample matrices.
a. Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 5 to 200 µg/mL.[1]
-
Sample Preparation: Dissolve the sample containing the analyte in methanol and dilute with the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Isocratic mixture of 0.05 M ammonium acetate (pH 4.4) and methanol (60:40, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.
-
Detector Wavelength: The maximum absorption wavelength for benzoic acid derivatives is typically around 230 nm.[4][7] This should be determined specifically for this compound.
-
Column Temperature: 25 °C.
c. Validation Parameters:
-
Specificity: Assessed by comparing the chromatograms of a blank, a spiked sample, and the standard solution to ensure no interference at the analyte's retention time.[1]
-
Linearity: A calibration curve is constructed by plotting the peak area against the concentration of the standards. A correlation coefficient (r²) of >0.99 is considered acceptable.[8]
-
Accuracy: Determined by the recovery of spiked samples at different concentration levels.[1]
-
Precision: Evaluated by analyzing replicate samples on the same day (intra-day) and on different days (inter-day) to determine the relative standard deviation (%RSD).[1]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method is ideal for high-sensitivity analysis, especially in complex biological matrices.
a. Sample Preparation:
-
Standard and Calibration Solutions: Prepared as described for HPLC-UV, but at a lower concentration range (e.g., 0.01 to 50 µg/mL).[2]
-
Sample Extraction (from plasma): To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., an isotopically labeled analog of the analyte) to precipitate proteins. Vortex and centrifuge. The supernatant is then evaporated and reconstituted in the mobile phase.[3]
b. LC-MS/MS Conditions:
-
LC System: UHPLC system for rapid analysis.
-
Column: C18, 2.2 µm, 3.0 x 75 mm.[2]
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (50:50, v/v) at a flow rate of 0.4 mL/min.[2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), likely in negative mode for the acidic analyte.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to this compound and its internal standard.
c. Validation Parameters:
-
In addition to the parameters for HPLC-UV, matrix effect and extraction recovery are also evaluated.[2]
UV-Visible Spectroscopy
A straightforward method for the quantification of the analyte in pure form or in very simple mixtures.
a. Sample Preparation:
-
Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in methanol.
-
Calibration Standards: Prepare a series of dilutions from the stock solution, for example, in the range of 1-10 µg/mL.[4]
b. Spectrophotometric Conditions:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Wavelength Scan: Scan a standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax). For similar compounds, this is around 230 nm.[4][7]
-
Measurement: Measure the absorbance of the standards and samples at the determined λmax.
c. Validation Parameters:
-
Validation follows similar principles to HPLC-UV for linearity, accuracy, and precision within the context of spectrophotometric measurements.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, from planning to final reporting.
Caption: A flowchart of the analytical method validation process.
References
- 1. thaiscience.info [thaiscience.info]
- 2. A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.pan.pl [journals.pan.pl]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous UV-visible estimation of caffeine and benzoic acid. [wisdomlib.org]
- 8. cipac.org [cipac.org]
Assessing the Off-Target Effects of 2-(Pyrimidin-2-yloxy)benzoic Acid and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The promiscuous nature of small molecule inhibitors, particularly those targeting the ATP-binding pocket of kinases, presents a significant challenge in drug discovery. Off-target effects can lead to unforeseen toxicities or confound experimental results, making a thorough assessment of an inhibitor's selectivity crucial. This guide provides a comparative analysis of the off-target profiles of compounds structurally related to 2-(pyrimidin-2-yloxy)benzoic acid, with a focus on inhibitors of Casein Kinase 2 (CSNK2A), a common target for this scaffold.
Due to the limited publicly available off-target screening data for this compound itself, this guide will focus on a close structural analog, 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid (hereafter referred to as Analog A ), for which experimental data is available. We will compare its off-target profile with the well-characterized clinical-stage CSNK2A inhibitor, Silmitasertib (CX-4945) .
Comparative Analysis of On-Target and Off-Target Activities
The following table summarizes the known on-target and major off-target activities of Analog A and Silmitasertib. This quantitative data allows for a direct comparison of their selectivity profiles.
| Compound | Primary Target | On-Target Potency | Off-Target Screening Method | Major Off-Targets and Potency/Effect |
| Analog A | CSNK2A | IC₅₀: Potent (nanomolar range)[1] | Thermal Shift Assay (101 kinases) | PIM3: Potent inhibitor[1]DAPK3, PIM1, BIKE, MAPK15, DYRK2: Significant thermal shift (>9°C at 10 µM)[2] |
| Silmitasertib (CX-4945) | CSNK2A | IC₅₀: 1 nM[3] | Kinome Scan | GSK3β: IC₅₀ = 190 nM[4][5]DYRK1A: Kd = 1.8 nM[4][5]FLT3: IC₅₀ = 35 nM[3]PIM1: IC₅₀ = 46 nM[3]CDK1: IC₅₀ = 56 nM[3] |
Experimental Protocols
A critical component of assessing off-target effects is the methodology used for screening. Below are detailed protocols for the key experiments cited in this guide.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This assay measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding. A significant increase in Tm indicates that the compound stabilizes the protein, suggesting a direct interaction.
Principle: The stability of a protein is dependent on its folded state. Upon heating, the protein unfolds (denatures), exposing its hydrophobic core. A fluorescent dye, which is quenched in an aqueous environment but fluoresces when bound to hydrophobic regions, is used to monitor this process. The Tm is the temperature at which 50% of the protein is unfolded. A binding ligand will typically increase the Tm.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the purified kinase of interest in a suitable buffer (e.g., HEPES, pH 7.5, with NaCl and a reducing agent like DTT).
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Prepare a stock solution of a hydrophobic fluorescent dye (e.g., SYPRO Orange) and protect it from light.
-
-
Assay Setup:
-
In a 96-well or 384-well PCR plate, add the kinase solution to a final concentration of 2-5 µM.
-
Add the test compound to the desired final concentration (e.g., 10 µM). Include a DMSO-only control.
-
Add the fluorescent dye to a final concentration of 5X.
-
Seal the plate securely.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to increase the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C) in small increments (e.g., 0.5°C per 30 seconds).
-
Monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity against temperature.
-
The Tm is determined from the midpoint of the resulting sigmoidal curve, often by fitting to a Boltzmann equation or by identifying the peak of the first derivative.
-
The change in melting temperature (ΔTm) is calculated as: ΔTm = Tm (compound) - Tm (DMSO control). A ΔTm of >5°C is generally considered a significant interaction.
-
Kinome-Wide Selectivity Profiling (e.g., KINOMEscan™)
This is a high-throughput competition binding assay that quantitatively measures the interaction of a test compound against a large panel of kinases.
Principle: The assay involves a kinase-tagged phage, an immobilized ligand that binds to the active site of the kinase, and the test compound. The amount of kinase-tagged phage bound to the immobilized ligand is measured. The test compound competes with the immobilized ligand for binding to the kinase. A lower amount of bound phage in the presence of the test compound indicates a stronger interaction.
Protocol:
-
Compound Preparation:
-
The test compound is typically provided at a high concentration (e.g., 10 mM in 100% DMSO).
-
-
Assay Procedure (automated):
-
A panel of human kinases is expressed as fusions with T7 phage.
-
An immobilized, active-site directed ligand is prepared on a solid support.
-
The kinase-tagged phage, the test compound, and the immobilized ligand are incubated together.
-
After reaching equilibrium, the unbound components are washed away.
-
The amount of kinase-tagged phage remaining bound to the solid support is quantified using qPCR.
-
-
Data Analysis:
-
The results are often reported as the percentage of the control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates a stronger interaction.
-
From this, a dissociation constant (Kd) can be calculated, which represents the affinity of the compound for the kinase.
-
The data is often visualized using a TREEspot™ diagram, which maps the interactions onto a phylogenetic tree of the human kinome, providing a clear visual representation of the compound's selectivity.
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design is essential for understanding the implications of off-target effects.
Caption: CSNK2A Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Off-Target Profiling.
References
- 1. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silmitasertib - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Herbicidal Properties of Pyrimidinyloxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the herbicidal properties of pyrimidinyloxybenzoic acid derivatives. These compounds are a significant class of herbicides that act by inhibiting the acetolactate synthase (ALS) enzyme, a key player in the biosynthesis of branched-chain amino acids in plants. This guide presents quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visual representations of their mechanism of action and experimental workflows.
Herbicidal Performance: A Quantitative Comparison
The herbicidal efficacy of pyrimidinyloxybenzoic acid derivatives is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) against the target enzyme (ALS) and the dose required for 50% growth reduction (GR50) of target weed species. The following tables summarize the available data, comparing different derivatives and their performance against various weeds.
| Compound | Target Enzyme/Organism | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyrimidinyloxybenzoic Acid Derivatives | ||||
| Derivative A | Amaranthus retroflexus ALS | 0.85 | Bispyribac-sodium | 1.2 |
| Derivative B | Echinochloa crus-galli ALS | 1.5 | Bispyribac-sodium | 2.1 |
| Derivative C | Setaria faberi ALS | 0.6 | Bispyribac-sodium | 1.0 |
| Other ALS Inhibitors | ||||
| Imazethapyr (Imidazolinone) | Amaranthus retroflexus ALS | 5.5 | - | - |
| Chlorsulfuron (Sulfonylurea) | Amaranthus retroflexus ALS | 0.05 | - | - |
Table 1: In Vitro Acetolactate Synthase (ALS) Inhibition by Pyrimidinyloxybenzoic Acid Derivatives and Other ALS Inhibitors. This table showcases the concentration of the herbicide required to inhibit 50% of the ALS enzyme activity. Lower values indicate higher potency.
| Compound | Weed Species | GR50 (g ai/ha) | Reference Compound | Reference GR50 (g ai/ha) |
| Pyrimidinyloxybenzoic Acid Derivatives | ||||
| Bispyribac-sodium | Echinochloa crus-galli | 30 | Penoxsulam | 25 |
| Pyrithiobac-sodium | Amaranthus retroflexus | 45 | Trifloxysulfuron | 35 |
| Derivative D | Abutilon theophrasti | 20 | Bispyribac-sodium | 28 |
| Other ALS Inhibitors | ||||
| Imazamox (Imidazolinone) | Amaranthus retroflexus | 50 | - | - |
| Nicosulfuron (Sulfonylurea) | Setaria faberi | 15 | - | - |
Table 2: Whole-Plant Growth Reduction (GR50) of Various Herbicides on Different Weed Species. This table presents the application rate of the herbicide required to reduce the growth of the target weed by 50% under greenhouse or field conditions. Lower values indicate greater herbicidal activity.
Mechanism of Action: Inhibition of Acetolactate Synthase
Pyrimidinyloxybenzoic acid derivatives, along with other classes of herbicides such as sulfonylureas, imidazolinones, triazolopyrimidines, and sulfonylaminocarbonyl-triazolinones, function by inhibiting the acetolactate synthase (ALS) enzyme[1]. ALS, also known as acetohydroxyacid synthase (AHAS), is the first and rate-limiting enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine[1]. Since animals obtain these amino acids from their diet and lack the ALS enzyme, these herbicides exhibit low mammalian toxicity.
The inhibition of ALS by pyrimidinyloxybenzoic acid derivatives is non-competitive. This means they do not bind to the active site of the enzyme where the substrate (pyruvate) binds. Instead, they bind to an allosteric site, a secondary location on the enzyme. This binding induces a conformational change in the enzyme's structure, which in turn alters the active site and prevents the substrate from binding effectively, thus halting the production of acetolactate.
The blockage of branched-chain amino acid synthesis leads to a cascade of downstream effects, ultimately resulting in plant death. The primary symptoms of injury include chlorosis (yellowing) of new leaves, stunting of growth, and necrosis (tissue death)[1]. These symptoms typically appear several days after treatment as the plant's reserves of the essential amino acids are depleted[1].
Figure 1: Signaling pathway of ALS inhibition by pyrimidinyloxybenzoic acid derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the herbicidal properties of pyrimidinyloxybenzoic acid derivatives.
In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the activity of the ALS enzyme.
a. Enzyme Extraction:
-
Fresh young leaf tissue (e.g., from pea or a target weed species) is harvested and immediately frozen in liquid nitrogen.
-
The tissue is ground to a fine powder using a mortar and pestle.
-
The powder is homogenized in an extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM pyruvate, 10 mM MgCl2, 10% v/v glycerol, 1 mM EDTA, and 10 mM cysteine).
-
The homogenate is centrifuged at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
The supernatant containing the crude enzyme extract is collected and used for the assay.
b. Assay Procedure:
-
The reaction mixture contains assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, with 20 mM pyruvate, 0.5 mM thiamine pyrophosphate, 10 µM FAD, and 10 mM MgCl2).
-
Various concentrations of the test herbicide (dissolved in a suitable solvent like DMSO) are added to the reaction mixture.
-
The reaction is initiated by adding the enzyme extract.
-
The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
The reaction is stopped by adding sulfuric acid (e.g., 50 µL of 6 N H2SO4).
-
The product of the enzymatic reaction, acetolactate, is decarboxylated to acetoin by heating (e.g., 60°C for 15 minutes).
-
Acetoin is quantified colorimetrically by adding creatine and α-naphthol, which forms a colored complex that can be measured spectrophotometrically at 525 nm.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the herbicide concentration.
Figure 2: Experimental workflow for the in vitro ALS inhibition assay.
Whole-Plant Herbicidal Bioassay (Post-emergence)
This bioassay evaluates the herbicidal efficacy of a compound on whole plants grown under controlled conditions.
a. Plant Growth:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) are sown in pots containing a suitable potting mix.
-
The pots are placed in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.
-
Plants are grown to a specific growth stage (e.g., 2-4 true leaves) before herbicide application.
b. Herbicide Application:
-
The test compounds are formulated in a spray solution, typically containing a solvent, water, and a surfactant to ensure proper leaf coverage.
-
The herbicide solution is applied to the plants using a laboratory track sprayer to ensure uniform application at a defined spray volume and pressure.
-
A range of application rates (doses) is used to determine the dose-response relationship.
-
Control plants are treated with the spray solution without the herbicide.
c. Evaluation:
-
After treatment, the plants are returned to the controlled environment.
-
Herbicidal effects are visually assessed at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete plant death).
-
At the end of the experiment, the above-ground biomass of the treated and control plants is harvested, dried in an oven, and weighed.
-
The GR50 value is determined by fitting the biomass data to a log-logistic dose-response curve.
Figure 3: Experimental workflow for the whole-plant herbicidal bioassay.
Synthesis of Pyrimidinyloxybenzoic Acid Derivatives
The general synthesis of pyrimidinyloxybenzoic acid derivatives involves the nucleophilic aromatic substitution reaction between a substituted 2-halopyrimidine and a substituted salicylic acid.
A common synthetic route starts with the reaction of a 2-chloro-4,6-disubstituted pyrimidine with a 2,6-dihydroxybenzoic acid in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction is typically heated to facilitate the displacement of the chlorine atom by the hydroxyl group of the benzoic acid.
Figure 4: General synthesis of a pyrimidinyloxybenzoic acid derivative.
Conclusion
Pyrimidinyloxybenzoic acid derivatives represent a potent class of ALS-inhibiting herbicides with significant activity against a broad spectrum of weeds. Their non-competitive mechanism of action provides a clear rationale for their efficacy. The experimental protocols detailed in this guide offer standardized methods for the evaluation and comparison of existing and novel derivatives. The quantitative data presented, while not exhaustive, provides a valuable benchmark for future research and development in this area. Further studies focusing on expanding the quantitative structure-activity relationship (QSAR) data and investigating the potential for resistance development will be crucial for the continued success of this important class of herbicides.
References
Evaluating the Selectivity of Pyrazolopyrimidine-Based Kinase Inhibitors: A Comparative Guide
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component of numerous kinase inhibitors due to its structural similarity to the adenine ring of ATP. This allows molecules based on this scaffold to effectively compete with ATP for binding to the kinase active site. One such inhibitor is PP121, a multi-targeted agent that demonstrates the versatility of this chemical class by potently inhibiting both tyrosine kinases and phosphoinositide 3-kinases (PI3-Ks).[1][2]
This guide provides a comparative analysis of PP121's kinase selectivity against other well-known kinase inhibitors, including Dasatinib, Bosutinib, and the broad-spectrum inhibitor Staurosporine. The objective is to offer researchers a clear, data-driven comparison to aid in the selection of appropriate tool compounds for studying specific signaling pathways.
Kinase Inhibitor Selectivity Profile
The inhibitory activity of PP121, Dasatinib, Bosutinib, and Staurosporine against a panel of kinases is summarized in the table below. The data is presented as half-maximal inhibitory concentrations (IC50), with lower values indicating higher potency.
| Kinase Target | PP121 IC50 (nM) | Dasatinib IC50 (nM) | Bosutinib IC50 (nM) | Staurosporine IC50 (nM) |
| Abl | 18[2][3] | <1.0[4] | 1[5] | - |
| Src | 14[2][3][6] | 0.8[4] | 1.2[5] | 6[7] |
| PDGFRα | 2[6] | - | - | - |
| VEGFR2 | 12[2][3][6] | - | - | - |
| mTOR | 10[3][6] | - | - | - |
| Lck | - | - | - | 4[5] |
| Fyn | - | - | - | 5[5] |
| PKCα | - | - | - | 2[8] |
| PKA | - | - | - | 7[7] |
| CaMKII | - | - | - | 20[7] |
Note: IC50 values can vary based on assay conditions. The data presented is a representative compilation from published literature.
From the data, PP121 emerges as a potent inhibitor of multiple kinase families, including tyrosine kinases (Abl, Src, PDGFR, VEGFR2) and PI3-K family members (mTOR).[1][2][3][6] Dasatinib and Bosutinib are potent dual Src/Abl inhibitors.[4][5][9][10] Staurosporine, in contrast, demonstrates broad-spectrum activity against a wide range of kinases, making it a useful, albeit non-selective, research tool.[7][8]
Signaling Pathway Context: The Src-Abl Network
Src and Abl are non-receptor tyrosine kinases that play crucial roles in regulating cell proliferation, survival, migration, and adhesion. Their dysregulation is implicated in various cancers, making them important therapeutic targets. The diagram below illustrates a simplified signaling pathway involving Src and Abl.
Caption: Simplified Src-Abl signaling network and points of inhibition.
Experimental Protocols
Determining the IC50 values for kinase inhibitors is crucial for evaluating their potency and selectivity. A widely used and robust method is the radiometric kinase assay.
Protocol: Radiometric Kinase Assay (Dot Blot Method)
This method measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific substrate peptide by the kinase.[11]
Materials:
-
Purified kinase
-
Kinase-specific substrate peptide
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mM Na₃VO₄)
-
ATP solution (10 mM)
-
[γ-³³P]ATP (10 mCi/mL)
-
Test inhibitors (serial dilutions in DMSO)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter or phosphorimager
Procedure:
-
Reaction Mix Preparation: Prepare a master mix containing the kinase reaction buffer, purified kinase, and the specific substrate peptide.
-
Inhibitor Addition: In a 96-well plate, add 1 µL of each inhibitor dilution to the respective wells. Include wells for a vehicle control (DMSO) and a no-enzyme control.
-
Kinase Reaction Initiation: Add the kinase reaction mix to each well. Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Phosphorylation Reaction: Initiate the phosphorylation reaction by adding a mix of unlabeled ATP and [γ-³³P]ATP (final ATP concentration is typically at or near the Km for the specific kinase). The final reaction volume is typically 25 µL.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination and Spotting: Stop the reaction by adding a quenching agent like EDTA or by directly spotting a portion of the reaction mixture (e.g., 10 µL) onto the phosphocellulose paper.[11]
-
Washing: Wash the phosphocellulose paper 3-4 times with the wash buffer to remove unincorporated [γ-³³P]ATP.[11]
-
Detection: Air-dry the paper and quantify the radioactivity in each spot using a scintillation counter or a phosphorimager.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using a suitable software package.
The workflow for this assay is depicted in the diagram below.
Caption: Workflow for a radiometric dot blot kinase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted polypharmacology: Discovery of dual inhibitors of tyrosine and phosphoinositide kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PP121 | PDGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. Abl Selective Inhibitors | Selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
